C5aR-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H40FN5O3 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2R,3S,4aR,7aR)-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2-[4-(oxan-4-ylamino)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
InChI Key |
BAAOLAOSYHGODS-VOZHPAJJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Nexus of Inflammation: A Technical Guide to the Mechanism of Action of C5aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement component 5a receptor (C5aR), a class A G protein-coupled receptor (GPCR), is a critical mediator of the inflammatory response. Its activation by the potent anaphylatoxin C5a triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. Consequently, C5aR has emerged as a key therapeutic target for a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the mechanism of action of C5aR inhibitors, using the hypothetical molecule C5aR-IN-3 as a representative example. We will delve into its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies employed to elucidate its function.
The C5a-C5aR Axis: A Central Player in Inflammation
The complement system, a cornerstone of innate immunity, culminates in the production of C5a, a 74-amino acid peptide that exerts its potent pro-inflammatory effects through binding to C5aR.[1][2] C5aR is primarily expressed on the surface of myeloid cells, including neutrophils, eosinophils, basophils, and monocytes, as well as on various non-immune cells.[3] The interaction between C5a and C5aR is complex, involving a two-site binding model where the N-terminus of C5aR acts as a kinetic trap, and the transmembrane domain serves as the functional site, collectively contributing to a high-affinity interaction.[4][5]
This compound: A Representative C5aR Inhibitor
For the purposes of this guide, this compound represents a novel, potent, and selective small molecule antagonist of C5aR. Its mechanism of action is centered on competitively inhibiting the binding of C5a to C5aR, thereby attenuating the downstream inflammatory signaling cascade.
Binding Kinetics and Affinity
The efficacy of a C5aR antagonist is fundamentally determined by its binding affinity and kinetics. These parameters are crucial for establishing a durable and effective blockade of the receptor. The binding characteristics of this compound would be determined using a suite of biophysical and cell-based assays.
Table 1: Representative Binding Characteristics of this compound
| Parameter | Description | Typical Value | Assay Method |
| Ki (nM) | Inhibitor binding affinity | 1 - 10 | Radioligand Binding Assay |
| IC50 (nM) | Half-maximal inhibitory concentration | 5 - 50 | Competitive Binding Assay |
| kon (M-1s-1) | Association rate constant | 105 - 106 | Surface Plasmon Resonance (SPR) |
| koff (s-1) | Dissociation rate constant | 10-3 - 10-4 | Surface Plasmon Resonance (SPR) |
| Residence Time (min) | 1/koff | 15 - 160 | Surface Plasmon Resonance (SPR) |
Impact on Downstream Signaling Pathways
Upon C5a binding, C5aR couples to pertussis toxin-sensitive Gαi proteins, leading to the dissociation of the Gβγ subunit. This initiates a cascade of downstream signaling events. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these pathways.
G-Protein Activation
The initial step in C5aR signaling is the activation of heterotrimeric G-proteins. This compound prevents this by stabilizing the receptor in an inactive conformation.
Second Messenger Generation
G-protein activation leads to the modulation of second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+). This compound is expected to block C5a-induced changes in the levels of these crucial signaling molecules.
MAP Kinase and PI3K/Akt Pathways
C5aR activation stimulates multiple downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central to many cellular responses. This compound would inhibit the phosphorylation and activation of key proteins in these pathways, such as ERK1/2 and Akt.
β-Arrestin Recruitment
In addition to G-protein signaling, C5aR activation leads to its phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins. β-arrestins mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling. The effect of this compound on β-arrestin recruitment would be a critical aspect of its characterization.
Table 2: Functional Inhibition of C5aR Signaling by this compound
| Pathway | Cellular Response | IC50 (nM) | Assay Method |
| GTPγS Binding | G-protein activation | 10 - 100 | GTPγS Binding Assay |
| Calcium Mobilization | Intracellular Ca2+ release | 20 - 200 | FLIPR Assay |
| ERK1/2 Phosphorylation | MAPK pathway activation | 50 - 500 | Western Blot / ELISA |
| Neutrophil Chemotaxis | Directed cell migration | 100 - 1000 | Boyden Chamber Assay |
| β-Arrestin Recruitment | Receptor desensitization | 50 - 500 | BRET/FRET Assay |
Visualizing the Mechanism of Action
C5aR Signaling Pathway
Caption: C5aR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for C5aR Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a C5aR inhibitor.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for C5aR.
-
Materials: Membranes from cells overexpressing human C5aR, [125I]-C5a (radioligand), this compound, non-labeled C5a, binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4), glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate a fixed concentration of [125I]-C5a and cell membranes with increasing concentrations of this compound or non-labeled C5a (for determining non-specific binding) in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
-
Objective: To measure the functional inhibition of G-protein activation by this compound.
-
Materials: Membranes from cells overexpressing C5aR, [35S]-GTPγS, C5a, this compound, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4).
-
Procedure:
-
Pre-incubate cell membranes with increasing concentrations of this compound.
-
Add a fixed concentration of C5a to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]-GTPγS.
-
Incubate for a defined period (e.g., 30 minutes at 30°C).
-
Terminate the reaction and separate bound from free [35S]-GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Determine the IC50 for the inhibition of C5a-stimulated [35S]-GTPγS binding.
-
Intracellular Calcium Mobilization Assay (FLIPR)
-
Objective: To assess the inhibition of C5a-induced calcium release by this compound in whole cells.
-
Materials: Cells endogenously or recombinantly expressing C5aR, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), C5a, this compound, a Fluorometric Imaging Plate Reader (FLIPR).
-
Procedure:
-
Load cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Place the cell plate in the FLIPR instrument.
-
Inject a fixed concentration of C5a to stimulate the cells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the IC50 based on the inhibition of the peak fluorescence response.
-
Neutrophil Chemotaxis Assay
-
Objective: To evaluate the effect of this compound on a key physiological function of C5aR, the directed migration of neutrophils.
-
Materials: Isolated human neutrophils, Boyden chamber with a porous membrane (e.g., 3-5 µm pores), C5a (chemoattractant), this compound.
-
Procedure:
-
Place C5a in the lower chamber of the Boyden apparatus.
-
Pre-incubate neutrophils with different concentrations of this compound.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate to allow for cell migration through the porous membrane towards the chemoattractant (e.g., 60-90 minutes at 37°C).
-
Fix and stain the migrated cells on the underside of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Determine the IC50 for the inhibition of chemotaxis.
-
Conclusion
This compound, as a representative C5aR antagonist, exemplifies a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of its mechanism of action, from its molecular interactions at the receptor level to its impact on complex cellular functions, is paramount for its successful development. The experimental approaches outlined in this guide provide a robust framework for the comprehensive characterization of novel C5aR inhibitors, paving the way for the next generation of anti-inflammatory therapeutics.
References
- 1. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of Antagonists to the C5a Receptor 1 (C5aR1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data for a compound specifically named "C5aR-IN-3" is not available. This guide will therefore utilize data from well-characterized C5aR1 antagonists to provide a representative and in-depth technical overview as per the requested format. The principles, experimental protocols, and data presentation herein are directly applicable to the characterization of novel C5aR1 inhibitors.
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin generated during complement activation. It exerts its biological effects primarily through the G protein-coupled receptor (GPCR), C5a receptor 1 (C5aR1, also known as CD88).[1][2] The C5a-C5aR1 signaling axis is a critical driver of inflammatory responses, including neutrophil and monocyte chemotaxis, degranulation, and the release of inflammatory molecules.[1][2] Dysregulation of this axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 a compelling therapeutic target for drug development.[3]
The development of potent and selective C5aR1 antagonists is a key strategy for mitigating C5a-driven inflammation. A crucial step in the characterization of these antagonists is the precise determination of their binding affinity and functional potency at the C5aR1 receptor. This technical guide provides a summary of binding data for representative C5aR1 antagonists, detailed experimental protocols for affinity determination, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Potency Data
The binding affinity and functional potency of C5aR1 antagonists are typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available data for several representative small molecule and peptide antagonists of C5aR1.
Table 1: Binding Affinity and Functional Potency of C5aR1 Antagonist 1 (Compound 7e)
| Parameter | Value | Assay Type | Reference |
| IC50 | 38 nM | DISCO Assay | |
| IC50 | 17 nM | Migration Assay | |
| Kd | 15 nM | Not Specified |
Table 2: Comparative Functional Potency of Various C5aR1 Antagonists
| Compound | IC50 | Assay Type | Reference |
| Avacopan | Comparable to mAb 18-41-6 | Neutrophil CD11b/CD66b Upregulation | |
| mAb 18-41-6 (F(ab')2) | 31.52 nM | Neutrophil CD11b Upregulation | |
| mAb 18-41-6 (F(ab')2) | 76.96 nM | Neutrophil CD66b Upregulation | |
| PVB-800218 | 27 nM | hiPSC Microglia Chemotaxis | |
| PMX53 Analogs | 20 nM - 1 µM | Competitive Radioligand Binding |
Experimental Protocols
The determination of antagonist binding affinity and potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two common approaches: a competitive radioligand binding assay to determine binding affinity (Ki) and a β-arrestin recruitment assay to assess functional antagonism (IC50).
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist (the "competitor") to displace a radiolabeled ligand from C5aR1. The data are used to calculate the IC50 of the competitor, from which the inhibition constant (Ki) can be derived.
Materials:
-
Cell Line: HEK293 cells stably expressing human C5aR1.
-
Radioligand: [¹²⁵I]-C5a (Iodinated C5a).
-
Test Compound: Unlabeled C5aR1 antagonist (e.g., "this compound").
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
-
Scintillation Fluid & Counter.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation: Culture C5aR1-expressing HEK293 cells to ~90% confluency. Harvest cells, centrifuge, and lyse via hypotonic shock. Homogenize the cell pellet and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL of Assay Buffer.
-
25 µL of serially diluted test compound.
-
25 µL of [¹²⁵I]-C5a at a final concentration near its Kd (~1 nM).
-
25 µL of cell membrane preparation (typically 5-20 µg of protein).
-
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of unlabeled C5a (e.g., 1 µM) instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: β-Arrestin Recruitment BRET Assay
This functional assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to C5aR1. Bioluminescence Resonance Energy Transfer (BRET) is a common technology for this purpose.
Materials:
-
Cell Line: HEK293 cells co-expressing C5aR1 fused to a NanoLuc (Nluc) luciferase (energy donor) and β-arrestin-2 fused to a fluorescent protein like Venus (energy acceptor).
-
Agonist: Recombinant human C5a.
-
Test Compound: C5aR1 antagonist.
-
BRET Substrate: Furimazine (e.g., Nano-Glo®).
-
Assay Buffer: HBSS or other suitable physiological buffer.
-
White, opaque 96-well or 384-well plates.
-
Luminometer capable of simultaneous dual-wavelength detection.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into white, opaque microplates and allow them to attach overnight.
-
Compound Addition:
-
To antagonist-mode wells, add various concentrations of the test compound and incubate for 15-30 minutes at 37°C.
-
To control wells, add only Assay Buffer.
-
-
Agonist Stimulation: Add C5a to the wells at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response). This stimulates the interaction between C5aR1-Nluc and β-arrestin-Venus.
-
Substrate Addition: Add the furimazine BRET substrate to all wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., ~460 nm for the Nluc donor and ~535 nm for the Venus acceptor) using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data, setting the signal from cells with agonist only as 100% and the signal from cells with no agonist as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the functional IC50 of the antagonist.
-
Mandatory Visualizations
Signaling Pathway of C5aR1 and Point of Inhibition
The following diagram illustrates the canonical signaling pathways activated by C5a binding to C5aR1 and the mechanism of action for a competitive antagonist.
Caption: C5aR1 signaling pathways and antagonist point of action.
Experimental Workflow for Competitive Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay for determining antagonist affinity.
Caption: Workflow for a competitive radioligand binding assay.
References
Navigating the C5a Receptor Landscape: A Technical Guide to Determining Inhibitor Selectivity for C5aR over C5L2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for assessing the selectivity of novel chemical entities targeting the complement C5a receptor 1 (C5aR1), a key mediator of inflammation, versus the closely related C5a receptor 2 (C5L2). While a specific compound designated "C5aR-IN-3" was not identified in the available literature, this document outlines the essential experimental protocols and data interpretation strategies required to characterize the selectivity profile of any potential C5aR1 inhibitor. Understanding this selectivity is paramount for the development of targeted therapeutics that can effectively modulate the inflammatory response while minimizing off-target effects.
The Dichotomy of C5a Receptors: C5aR1 and C5L2
The complement component C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects through two distinct seven-transmembrane receptors: C5aR1 (CD88) and C5L2 (GPR77).[1][2][3] While structurally similar, these receptors exhibit divergent signaling capabilities and physiological roles.[1][4]
C5aR1 , a classical G protein-coupled receptor (GPCR), is the primary transducer of C5a-mediated inflammatory signals. Upon C5a binding, C5aR1 couples to inhibitory G proteins (Gαi), leading to a cascade of downstream events including intracellular calcium mobilization, activation of MAP kinases (such as ERK1/2), and subsequent cellular responses like chemotaxis, degranulation, and cytokine release.
C5L2 , in contrast, is often considered a non-signaling or atypical chemokine receptor. It lacks the canonical "DRY" motif required for efficient G protein coupling and therefore does not induce a calcium flux upon ligand binding. However, C5L2 can bind C5a and its metabolite C5adesArg with high affinity and is known to interact with β-arrestin. Its precise function is still under investigation, with some studies suggesting it acts as a decoy receptor to sequester C5a, while others propose it can modulate C5aR1 signaling or even mediate its own distinct cellular responses.
Given the differential roles of these two receptors, achieving high selectivity for C5aR1 is a critical objective in the development of anti-inflammatory therapeutics targeting the C5a pathway.
Quantitative Assessment of Inhibitor Selectivity
To determine the selectivity of a compound for C5aR1 over C5L2, a series of binding and functional assays are employed. The data generated from these assays allow for a quantitative comparison of the compound's potency at each receptor.
Hypothetical Selectivity Profile of C5aR1 Inhibitors
The following table illustrates how quantitative data for hypothetical C5aR1 inhibitors would be presented to compare their selectivity for C5aR1 versus C5L2.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity Ratio (C5L2 Ki / C5aR1 Ki) |
| Hypothetical-A | C5aR1 | 1.5 | 2.3 | 1500 |
| C5L2 | 2250 | >10,000 | ||
| Hypothetical-B | C5aR1 | 15.2 | 25.8 | 85 |
| C5L2 | 1290 | >10,000 | ||
| Hypothetical-C | C5aR1 | 0.8 | 1.1 | 5000 |
| C5L2 | 4000 | >10,000 |
Experimental Protocols for Determining Selectivity
A rigorous assessment of inhibitor selectivity involves a multi-faceted approach, encompassing both direct binding studies and cell-based functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Methodology:
-
Cell Line Preparation: Utilize stable cell lines independently expressing high levels of human C5aR1 or C5L2.
-
Membrane Preparation: Prepare cell membrane fractions from each cell line.
-
Assay Conditions: Incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., ¹²⁵I-C5a) and a range of concentrations of the unlabeled test compound.
-
Separation and Detection: After reaching equilibrium, separate the bound and free radioligand using filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of a compound to inhibit the cellular response following receptor activation. Given the different signaling outputs of C5aR1 and C5L2, distinct functional assays are required for each.
As C5aR1 activation leads to a robust increase in intracellular calcium, this provides a direct measure of its G protein-mediated signaling.
Methodology:
-
Cell Loading: Load C5aR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the loaded cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of C5a.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the C5a-induced calcium response against the logarithm of the test compound concentration.
Since C5L2 does not couple to G proteins to induce a calcium flux, β-arrestin recruitment assays are a suitable alternative to measure its activation.
Methodology:
-
Assay Platform: Utilize a cell-based assay that measures the interaction between C5L2 and β-arrestin. Several commercial platforms are available, such as PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific), which rely on enzyme complementation or transcription factor translocation, respectively.
-
Cell Treatment: Treat the engineered cells expressing a tagged C5L2 and a tagged β-arrestin with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with C5a.
-
Signal Detection: Measure the resulting signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the C5a-induced β-arrestin recruitment against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process is crucial for a comprehensive understanding of inhibitor selectivity.
C5aR1 and C5L2 Signaling Pathways
The following diagram illustrates the distinct signaling pathways initiated by C5a binding to C5aR1 and C5L2.
Caption: Simplified signaling pathways of C5aR1 and C5L2.
Experimental Workflow for Determining Selectivity
The logical flow of experiments to determine the selectivity of a test compound is depicted below.
References
- 1. The C5a Receptor (C5aR) C5L2 Is a Modulator of C5aR-mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C5a receptor (C5aR) C5L2 is a modulator of C5aR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative In Vitro Biological Activity
An In-Depth Technical Guide to the In Vitro Biological Activity of C5aR1 Antagonists, Featuring Avacopan
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a cornerstone of innate immunity, and its activation leads to the generation of the potent anaphylatoxin C5a. C5a exerts its pro-inflammatory effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, CD88), which is highly expressed on myeloid cells such as neutrophils. The C5a-C5aR1 axis is a critical driver of inflammation in numerous autoimmune and inflammatory diseases. Consequently, the development of C5aR1 antagonists is a major focus of therapeutic research.
This technical guide provides a comprehensive overview of the in vitro biological activity of C5aR1 antagonists. While the initial topic of interest was C5aR-IN-3, it is a potent C5aR inhibitor with potential for inflammation research, but detailed in vitro biological activity data is not extensively available in the public domain. Therefore, this guide will focus on the well-characterized, potent, and selective C5aR1 antagonist, Avacopan (CCX168) , as a representative molecule. Data for another widely studied antagonist, PMX53 , is also included for comparative purposes. This guide will delve into the quantitative in vitro activity, detailed experimental protocols for key assays, and the underlying signaling pathways.
The in vitro potency of C5aR1 antagonists is determined through a variety of binding and functional assays. The following tables summarize the key activity parameters for Avacopan and PMX53.
Table 1: In Vitro Biological Activity of Avacopan (CCX168)
| Assay Type | Cell Line/System | Parameter | Value (nM) | Source(s) |
| Radioligand Binding | U937 cells | IC50 | 0.1 | [1][2] |
| Chemotaxis | U937 cells | A2 | 0.2 | [1] |
| Calcium Mobilization | Human Neutrophils | IC50 | 0.2 | [1] |
| CD11b Upregulation | Human C5aR1 knock-in mouse whole blood | - | Effective at 10 and 100 nM | [3] |
| Neutrophil Migration | Cynomolgus Monkey Neutrophils | - | Effective at 50 nM |
IC50: The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. A2: The concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, indicative of competitive antagonism.
Table 2: In Vitro Biological Activity of PMX53
| Assay Type | Cell Line/System | Parameter | Value (nM) | Source(s) |
| C5a Receptor Antagonism | General | IC50 | 20 | |
| Neutrophil Myeloperoxidase Release | Human Neutrophils | IC50 | 22 | |
| Chemotaxis | Human Neutrophils | IC50 | 75 | |
| C5a Binding Inhibition | HEK293 cells | IC50 | 104 | |
| Chemotaxis | J774A.1 mouse cells | IC50 | 7100 |
Signaling Pathways and Mechanism of Action
C5aR1 is a canonical G protein-coupled receptor (GPCR) that primarily couples to the Gαi subtype of heterotrimeric G proteins. Activation by C5a initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the MAPK/ERK pathway. This signaling ultimately leads to potent pro-inflammatory responses such as chemotaxis, degranulation, and the release of reactive oxygen species in neutrophils. Avacopan acts as a selective, competitive, and allosteric inhibitor of C5aR1, binding to a site distinct from the C5a binding site to prevent receptor activation and downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize C5aR1 antagonists.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.
Methodology:
-
Membrane Preparation:
-
Culture U937 cells or other cells expressing human C5aR1.
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 5-15 µg of protein per well).
-
Add serial dilutions of the test compound (e.g., Avacopan).
-
For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled C5a.
-
Add a fixed concentration of [¹²⁵I]-labeled human C5a.
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression software.
-
C5a-Induced Calcium Mobilization Assay
This functional assay measures the ability of a C5aR1 antagonist to inhibit the transient increase in intracellular calcium concentration following C5a stimulation.
Methodology:
-
Cell Preparation:
-
Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in a physiological buffer (e.g., HBSS with calcium and magnesium).
-
-
Dye Loading:
-
Incubate the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Performance:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the C5aR1 antagonist (e.g., Avacopan) or vehicle for 10-15 minutes at 37°C.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a specific concentration of C5a (e.g., EC80) into each well to stimulate the cells.
-
Measure the change in fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the C5a-induced calcium flux for each concentration of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a C5a gradient.
Methodology:
-
Cell and Chamber Preparation:
-
Isolate human neutrophils as described for the calcium mobilization assay.
-
Resuspend the neutrophils in serum-free medium.
-
Prepare a Boyden chamber (or a 96-well transwell plate) with a polycarbonate membrane (typically 3-5 µm pore size).
-
To the lower chambers, add medium containing C5a as the chemoattractant. Include a negative control (medium only) and a positive control (C5a only).
-
To the upper chambers, add the isolated neutrophils, which have been pre-incubated with various concentrations of the test compound (e.g., Avacopan) or vehicle.
-
-
Migration:
-
Incubate the assembled chamber for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow the neutrophils to migrate through the pores towards the chemoattractant in the lower chamber.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane (e.g., with Diff-Quik).
-
Count the number of migrated cells on the lower side of the membrane using a microscope.
-
Alternatively, quantify the number of migrated cells in the lower chamber by measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of the antagonist relative to the C5a-only positive control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Other Key In Vitro Assays
-
β-Arrestin Recruitment Assay: This assay measures the interaction of β-arrestin with the activated C5aR1. Commercially available systems, such as the DiscoverX PathHunter® assay, utilize enzyme fragment complementation. In this system, C5aR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon C5a-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a chemiluminescent signal. Antagonists will inhibit this signal in a dose-dependent manner.
-
ERK Phosphorylation Assay: C5aR1 activation leads to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). This can be measured using various techniques, including Western blotting, ELISA, or homogeneous assays like AlphaLISA®. For a high-throughput assay, cells (e.g., CHO cells stably expressing human C5aR1) are plated, pre-incubated with the antagonist, and then stimulated with C5a. The cells are then lysed, and the level of phosphorylated ERK is quantified using specific antibodies and a detection system that generates a fluorescent or luminescent signal.
The in vitro characterization of C5aR1 antagonists is a critical step in the drug discovery and development process. A suite of well-established binding and functional assays allows for the determination of a compound's potency, selectivity, and mechanism of action. Avacopan serves as an excellent example of a potent and selective C5aR1 antagonist, with sub-nanomolar activity in key in vitro assays that translate to clinical efficacy. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and scientists to evaluate novel C5aR1 inhibitors and advance the development of new therapies for complement-driven diseases.
References
C5aR-IN-3: A Technical Guide on a Novel C5aR1 Antagonist and its Impact on Complement System Activation
Disclaimer: Publicly available information on a specific molecule designated "C5aR-IN-3" is not available. This technical guide synthesizes information from established research on the C5a receptor 1 (C5aR1) and its antagonists to present a representative profile for a hypothetical, novel C5aR1 antagonist, herein referred to as this compound. The data and protocols are based on analogous compounds and established methodologies in the field.
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens.[1][2][3][4] Activation of the complement cascade through the classical, lectin, or alternative pathways converges on the cleavage of complement component C5 into C5a and C5b.[1] C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88). The interaction between C5a and C5aR1 triggers a wide range of inflammatory responses, including chemotaxis of immune cells, release of pro-inflammatory cytokines, and increased vascular permeability.
While essential for a healthy immune response, dysregulation of the C5a-C5aR1 axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis, sepsis, and neuroinflammatory disorders. Consequently, C5aR1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. This compound is a potent and selective small molecule antagonist of C5aR1, designed to mitigate the excessive inflammation driven by C5a. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the impact of this compound on complement system activation.
Mechanism of Action
This compound is a non-competitive, insurmountable antagonist of human C5aR1. It binds to a site distinct from the C5a binding site within the transmembrane domain of the receptor. This allosteric modulation prevents the conformational changes in C5aR1 that are necessary for G-protein coupling and subsequent downstream signaling, even at high concentrations of C5a. By inhibiting C5aR1 activation, this compound effectively blocks C5a-mediated cellular responses, including intracellular calcium mobilization, chemotaxis, and the release of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Primary Cells | Species | Parameter | Value |
| Receptor Binding Assay | CHO cells expressing human C5aR1 | Human | Kd | 2.5 nM |
| Calcium Mobilization | U937 cells | Human | IC50 | 15 nM |
| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | Human | IC50 | 20 nM |
| TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | IC50 | 25 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of C5a-Induced Neutrophil Mobilization
| Dose (mg/kg, i.v.) | Inhibition of Neutrophil Mobilization (%) | Inhibition of TNF-α Release (%) |
| 0.3 | No significant effect | No significant effect |
| 1 | 75% | 90% |
| 3 | 95% | 98% |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Bioavailability (%) | T1/2 (hours) |
| Intravenous (i.v.) | 100 | 4 |
| Intraperitoneal (i.p.) | 80 | 5 |
| Subcutaneous (s.c.) | 70 | 6 |
| Oral (p.o.) | 40 | 6 |
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for C5aR1.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human C5aR1 are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled C5a (e.g., 125I-C5a) and increasing concentrations of this compound in a binding buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To measure the potency of this compound in inhibiting C5a-induced intracellular calcium mobilization.
Methodology:
-
Cell Loading: U937 cells (a human monocytic cell line endogenously expressing C5aR1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated with a sub-maximal concentration of human C5a (e.g., EC80).
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the C5a-induced calcium flux, is calculated.
Objective: To assess the ability of this compound to block C5a-induced migration of human neutrophils.
Methodology:
-
Cell Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from fresh human blood.
-
Assay Setup: A Boyden chamber with a porous membrane is used. The lower chamber contains C5a as a chemoattractant, and the upper chamber contains PMNs pre-incubated with different concentrations of this compound.
-
Incubation: The chamber is incubated to allow cell migration.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining.
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.
Objective: To determine the effect of this compound on the C5a-induced release of pro-inflammatory cytokines.
Methodology:
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.
-
Treatment: PBMCs are pre-treated with various concentrations of this compound before stimulation with C5a.
-
Incubation: Cells are incubated to allow for cytokine production and release.
-
Detection: The concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value for the inhibition of cytokine release is calculated.
In Vivo Pharmacodynamic Assay (C5a-Induced Neutrophil Mobilization)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Compound Administration: this compound is administered to the mice via the desired route (e.g., intravenous injection).
-
C5a Challenge: After a specified time, mice are challenged with an intravenous injection of recombinant mouse C5a to induce neutrophil mobilization from the bone marrow into the circulation.
-
Blood Sampling: Blood samples are collected at various time points post-C5a challenge.
-
Cell Counting: The number of circulating neutrophils is determined by flow cytometry or by manual counting of stained blood smears.
-
Cytokine Measurement: Plasma levels of TNF-α are measured by ELISA.
-
Data Analysis: The percentage inhibition of C5a-induced neutrophil mobilization and TNF-α release is calculated for each dose of this compound.
Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vivo Pharmacodynamic Assay
Caption: Workflow for the in vivo C5a-induced neutrophil mobilization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement anaphylatoxin receptors C3aR and C5aR are required in the pathogenesis of experimental autoimmune uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Novel C5a Receptor 1 (C5aR1) Antagonist
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects through the G protein-coupled receptor C5aR1 (CD88). The C5a-C5aR1 signaling axis is a key driver of inflammatory responses and has been implicated in a wide range of autoimmune and inflammatory diseases. Consequently, the development of C5aR1 antagonists is a significant area of interest in drug discovery.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel C5aR1 antagonist. As specific information on a compound named "C5aR-IN-3" is not publicly available, this document will focus on a representative and recently disclosed potent C5aR1 antagonist, compound 6a , described by Hubler et al. in the Journal of Medicinal Chemistry (2024).[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Discovery of a Novel Class of C5aR1 Antagonists
The discovery of compound 6a originated from a medicinal chemistry campaign aimed at identifying novel, potent, and orally bioavailable C5aR1 antagonists. The starting point for the discovery was a high-throughput screening hit which led to the identification of a dihydroquinazolinone scaffold. Structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of this new chemical series. These efforts led to the synthesis of a range of analogs, with compound 6a emerging as a lead candidate with low nanomolar potency in functional assays.[1]
Quantitative Biological Data
The biological activity of compound 6a and its analogs was characterized in a series of in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of Representative C5aR1 Antagonists [1]
| Compound | C5aR1 β-arrestin-2 IC50 (nM) | Neutrophil Migration IC50 (nM) | C5aR1 Internalization IC50 (nM) |
| 6a | 3.5 | 10 | 8.2 |
| 7e | 1.8 | 5.5 | 4.1 |
IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of the C5aR1 antagonists.
C5aR1 β-Arrestin-2 Recruitment Assay
This assay measures the ability of a compound to block the C5a-induced recruitment of β-arrestin-2 to the C5aR1 receptor, a crucial step in G protein-coupled receptor (GPCR) desensitization and signaling. A common method for this is the PathHunter® β-arrestin assay (DiscoverX).[3]
Principle: The assay utilizes a CHO-K1 cell line stably co-expressing the C5aR1 receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag. Upon C5a binding to C5aR1, β-arrestin-2 is recruited to the receptor, forcing the complementation of the two β-galactosidase enzyme fragments (PK and EA). The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Plating: PathHunter® CHO-K1 C5AR1 cells are seeded into a 96-well or 384-well white, clear-bottom assay plate and incubated overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: The antagonist compounds are serially diluted to the desired concentrations in an appropriate assay buffer.
-
Antagonist Incubation: The culture medium is removed from the cells, and the diluted compounds are added. The plate is incubated for 30-60 minutes at 37°C.
-
Agonist Stimulation: A solution of human C5a is added to the wells at a final concentration corresponding to the EC80 (the concentration that elicits 80% of the maximal response). The plate is then incubated for 60-90 minutes at 37°C.
-
Detection: The PathHunter® detection reagent is prepared according to the manufacturer's instructions and added to each well. The plate is incubated at room temperature for 60 minutes.
-
Data Acquisition: Chemiluminescence is read using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
C5a-Induced Neutrophil Migration Assay
This assay assesses the ability of an antagonist to inhibit the chemotaxis of neutrophils towards C5a. The transwell migration assay is a standard method for this purpose.
Principle: Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains C5a as a chemoattractant. The antagonist's ability to block the migration of neutrophils through the membrane towards the C5a gradient is quantified.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the fresh blood of healthy donors using standard methods such as density gradient centrifugation.
-
Compound Pre-incubation: The isolated neutrophils are resuspended in an assay medium and pre-incubated with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
The lower chambers of a 24-well transwell plate are filled with assay medium containing C5a (e.g., 5 ng/mL).
-
The pre-incubated neutrophil suspension (e.g., 1 x 10^5 cells) is added to the upper chamber of the transwell inserts (typically with 3-5 µm pores).
-
-
Incubation: The plate is incubated for 1.5 to 2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
The transwell inserts are removed.
-
The cells that have migrated to the lower chamber are collected.
-
The number of migrated cells is determined by cell counting, either manually using a hemocytometer or with an automated cell counter. Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g., CyQuant).
-
-
Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration, and the IC50 value is determined.
C5aR1 Receptor Internalization Assay
This assay measures the antagonist's ability to prevent the C5a-induced internalization of the C5aR1 receptor from the cell surface.
Principle: Upon agonist binding, GPCRs are typically internalized into the cell. This process can be monitored using various techniques, such as flow cytometry with a fluorescently labeled antibody that recognizes an extracellular epitope of the receptor.
Protocol:
-
Cell Culture: A cell line expressing C5aR1 (e.g., U937 cells) is used.
-
Antagonist Treatment: Cells are pre-incubated with different concentrations of the antagonist or vehicle for 30 minutes at 37°C.
-
C5a Stimulation: C5a is added to the cell suspension at a concentration that induces significant receptor internalization, and the cells are incubated for an additional 30-60 minutes at 37°C.
-
Staining: The cells are washed with cold PBS and then stained with a fluorescently labeled anti-C5aR1 antibody on ice to detect the remaining surface receptors.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. A decrease in mean fluorescence intensity indicates receptor internalization.
-
Data Analysis: The percentage of inhibition of internalization is calculated for each antagonist concentration, and the IC50 value is determined.
Chemical Synthesis
The synthesis of the representative C5aR1 antagonist, compound 6a (2-(4-fluoro-3-methoxyphenyl)-N-(1-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-4-yl)acetamide), is achieved through a multi-step process. A plausible synthetic route based on the structures disclosed in the primary literature is outlined below.
The synthesis involves the preparation of two key intermediates: the dihydroquinazolinone-piperidinyl amine and the substituted phenylacetic acid, followed by their coupling.
Scheme 1: Representative Synthesis of Compound 6a
Caption: Representative synthetic scheme for Compound 6a.
Mandatory Visualizations
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events that lead to various cellular responses, including chemotaxis, degranulation, and cytokine release.
Caption: C5aR1 signaling cascade upon ligand binding.
Experimental Workflow: Neutrophil Migration Assay
The following diagram illustrates the key steps in the transwell neutrophil migration assay.
Caption: Workflow for the C5a-induced neutrophil migration assay.
References
- 1. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. | Semantic Scholar [semanticscholar.org]
- 3. Eurofins Discoverx PathHunter eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Representative C5a Receptor Antagonist
Disclaimer: No publicly available data could be found for a compound specifically named "C5aR-IN-3." This guide therefore provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a well-characterized and representative C5a receptor (C5aR) antagonist, the cyclic hexapeptide PMX53 , to serve as a proxy for a typical C5aR inhibitor. Data for other antagonists such as JPE-1375 and PMX205 are included for comparative purposes.
Introduction
The complement system is a critical component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the G protein-coupled receptor, C5aR (also known as CD88), which is expressed on a variety of immune and non-immune cells. The C5a-C5aR signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR an attractive therapeutic target. This document provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a representative C5aR antagonist, PMX53.
Pharmacodynamics (PD)
The pharmacodynamic profile of a C5aR antagonist is defined by its ability to bind to the C5a receptor and inhibit its downstream signaling and functional effects.
In Vitro Potency
The in vitro potency of C5aR antagonists is typically assessed through a variety of assays that measure receptor binding, inhibition of downstream signaling events, and functional cellular responses. PMX53 is a potent antagonist of C5aR.[1][2][3][4]
Table 1: In Vitro Pharmacodynamic Properties of PMX53
| Parameter | Assay Type | Cell/Tissue Type | Value (nM) | Reference |
| IC50 | C5aR Antagonism | Human Polymorphonuclear Leukocytes (PMNs) | 20 | [2] |
| IC50 | C5a-induced Myeloperoxidase Release | Human Neutrophils | 22 | |
| IC50 | C5a-induced Chemotaxis | Human Neutrophils | 75 | |
| IC50 | C5a-induced Chemotaxis | Mouse J774A.1 cells | 7100 | |
| IC50 | C5aR Antagonism | C5aR expressed in HEK293 cells | 240 | |
| Kd | Binding to C5aR | Mouse Neutrophils | 30 |
In Vivo Efficacy
The in vivo efficacy of C5aR antagonists is evaluated in animal models that recapitulate aspects of C5a-mediated inflammation. A common model involves the intravenous administration of C5a to induce rapid neutrophil mobilization and the release of pro-inflammatory cytokines like TNF-α.
Table 2: In Vivo Pharmacodynamic Properties of C5aR Antagonists in Mice
| Compound | Parameter | Model | Effective Dose (IV) | Duration of Action | Reference |
| PMX53 | Inhibition of C5a-induced Neutrophil Mobilization | C57BL/6J mice | 1 mg/kg | Up to 6 hours | |
| JPE-1375 | Inhibition of C5a-induced Neutrophil Mobilization | C57BL/6J mice | 1 mg/kg | < 2 hours | |
| PMX53 | Inhibition of C5a-induced TNF-α Production | C57BL/6J mice | 1 mg/kg | - | |
| JPE-1375 | Inhibition of C5a-induced TNF-α Production | C57BL/6J mice | 1 mg/kg | - |
PMX53 has demonstrated therapeutic effects in various animal models of diseases, including sepsis, inflammatory bowel disease, and neurodegenerative conditions.
Pharmacokinetics (PK)
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK of a C5aR antagonist is crucial for optimizing dosing regimens and ensuring adequate target engagement.
Preclinical Pharmacokinetics
Comprehensive pharmacokinetic studies of PMX53 and the related compound PMX205 have been conducted in mice. These studies reveal rapid absorption and distribution, with a two-compartment model being applicable.
Table 3: Pharmacokinetic Parameters of PMX53 in Mice (1 mg/kg dose)
| Route | T½ (min) | Cmax (µg/mL) | Tmax (min) | Bioavailability (%) | Reference |
| IV | ~20 | - | - | 100 | |
| IP | - | 4.62 | 12 | ~68 | |
| SC | - | 3.63 | 25 | >95 | |
| Oral | - | - | - | ~9 |
Table 4: Pharmacokinetic Parameters of JPE-1375 in Mice (1 mg/kg IV)
| Parameter | Value | Reference |
| T½ (h) | 0.13 | |
| Cmax (µg/mL) | 7.18 | |
| AUC₀-t (µg/mL*h) | 2.40 |
Urinary excretion is a major route of elimination for PMX53, with approximately 50% of the drug excreted unchanged within 12 hours after intravenous dosing.
Signaling Pathways and Experimental Workflows
C5aR Signaling Pathway
Activation of C5aR by its ligand C5a initiates a cascade of intracellular signaling events, leading to various cellular responses. This process is mediated through the coupling of G proteins.
Caption: C5aR Signaling Pathway.
Experimental Workflow: In Vitro Chemotaxis Assay
The following diagram illustrates a typical workflow for assessing the effect of a C5aR antagonist on neutrophil chemotaxis.
References
Methodological & Application
Application Notes and Protocols for C5aR Antagonists in Neuroinflammation Research
A Note to Researchers: The following application notes and protocols have been compiled based on published data for well-characterized C5a receptor (C5aR) antagonists, such as PMX205 and DF3016A. The specific compound "C5aR-IN-3" requested in the topic was not found in the public domain at the time of this writing. The provided information serves as a comprehensive guide for utilizing C5aR antagonists in the study of neuroinflammation. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the C5aR antagonist being used.
Introduction to C5aR in Neuroinflammation
The complement system, a crucial component of the innate immune response, has been increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[1][2] The generation of the potent anaphylatoxin C5a and its interaction with its primary receptor, C5aR (also known as CD88), on resident central nervous system (CNS) cells like microglia and astrocytes, triggers a cascade of inflammatory events.[1][3][4] This C5a-C5aR signaling axis is involved in the recruitment and activation of immune cells, the production of pro-inflammatory cytokines, and ultimately, neuronal damage. Consequently, the blockade of C5aR presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects in conditions such as Alzheimer's disease, spinal cord injury, and ischemic brain injury.
This document provides detailed application notes and experimental protocols for the use of C5aR antagonists in studying neuroinflammation, aimed at researchers, scientists, and drug development professionals.
Quantitative Data of C5aR Antagonists
The following table summarizes the key quantitative data for representative C5aR antagonists that have been evaluated in neuroinflammation models.
| Compound Name | Target | IC50 | Species Reactivity | In Vivo Model(s) | Key Findings in Neuroinflammation Models |
| PMX205 | C5aR | 31 nM | Human, Mouse | Alzheimer's Disease (Tg2576, 3xTg, Arctic48 mice) | Reduces fibrillar amyloid deposits and activated glia; Improves cognitive function. |
| DF3016A | C5aR | 50 nM (Human), 45 nM (Rat), 37 nM (Mouse) | Human, Rat, Mouse | Ischemic Neuroinflammatory Injury (in vitro) | Protects neuronal viability, restores intracellular calcium levels, and reduces pro-inflammatory cytokine expression. |
| C5aR-A | C5aR | Not specified | Mouse | Spinal Cord Injury | Improves locomotor recovery when administered in the acute phase post-injury. |
Signaling Pathways
The binding of C5a to C5aR on microglia initiates a complex network of intracellular signaling pathways that drive the neuroinflammatory response. A diagram of the key signaling cascades is presented below.
Experimental Protocols
In Vitro Assays
1. Microglial Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the ability of a C5aR antagonist to inhibit C5a-induced microglial migration.
-
Workflow Diagram:
-
Detailed Protocol:
-
Cell Preparation:
-
Isolate primary microglia from neonatal mouse or rat brains or use a commercially available microglial cell line (e.g., BV-2) or human iPSC-derived microglia.
-
Culture cells to confluency in appropriate media.
-
Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal migration.
-
Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a 48-well Boyden chamber with a polycarbonate membrane (5-8 µm pore size).
-
In the lower wells, add serum-free medium containing C5a (10-100 nM). Include a negative control with serum-free medium only.
-
In a separate plate, pre-incubate the microglial cell suspension with various concentrations of the C5aR antagonist (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add 50 µL of the pre-treated cell suspension to the upper wells of the Boyden chamber.
-
-
Incubation and Analysis:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 3-4 hours.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix the membrane with methanol and stain with a suitable stain (e.g., Giemsa or DAPI).
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the C5a-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.
-
-
2. Cytokine Release Assay (ELISA)
This protocol measures the inhibitory effect of a C5aR antagonist on C5a-induced pro-inflammatory cytokine production by microglia.
-
Workflow Diagram:
-
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate primary microglia or a microglial cell line in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh serum-free medium.
-
Pre-treat the cells with various concentrations of the C5aR antagonist or vehicle for 1 hour.
-
Stimulate the cells with C5a (e.g., 100 nM) for 6-24 hours. Include unstimulated and C5a-only controls.
-
-
ELISA Procedure (for TNF-α, IL-1β, or IL-6):
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of inhibition of cytokine release for each antagonist concentration relative to the C5a-only control.
-
Calculate the IC50 value of the antagonist.
-
-
In Vivo Models
1. Alzheimer's Disease Mouse Model
This protocol describes the oral administration of a C5aR antagonist to a transgenic mouse model of Alzheimer's disease to evaluate its therapeutic efficacy.
-
Workflow Diagram:
-
Detailed Protocol:
-
Animals and Treatment:
-
Use a transgenic mouse model of Alzheimer's disease, such as the Tg2576 or 3xTg model.
-
At an appropriate age (e.g., 12-15 months for Tg2576 mice when amyloid deposition is significant), divide the animals into a treatment group and a vehicle control group.
-
For the treatment group, dissolve the C5aR antagonist in the drinking water. For PMX205, a concentration of 20 µg/mL has been used. The control group receives regular drinking water.
-
Provide the medicated or regular water ad libitum for a period of 2-3 months.
-
Monitor the animals' body weight and water intake regularly.
-
-
Behavioral Assessment:
-
Towards the end of the treatment period, perform behavioral tests to assess cognitive function. The Morris water maze or passive avoidance test are commonly used.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline.
-
Collect the brains and divide them sagittally. Use one hemisphere for immunohistochemistry and the other for biochemical analysis.
-
For immunohistochemistry, fix the brain hemisphere in 4% paraformaldehyde, cryoprotect in sucrose, and section on a cryostat.
-
Stain brain sections for amyloid plaques (e.g., using Thioflavin S or antibodies against Aβ), activated microglia (e.g., anti-Iba1 or anti-CD45), and astrocytes (e.g., anti-GFAP).
-
Quantify the plaque load and glial activation using image analysis software.
-
For biochemical analysis, homogenize the other brain hemisphere to measure levels of Aβ and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.
-
-
2. Spinal Cord Injury (SCI) Mouse Model
This protocol details the administration of a C5aR antagonist in a mouse model of contusive SCI to evaluate its neuroprotective effects.
-
Detailed Protocol:
-
Animals and SCI Procedure:
-
Use adult female C57BL/6 mice.
-
Perform a laminectomy at the T9 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a spinal cord impactor device.
-
-
Antagonist Administration:
-
The C5aR antagonist (e.g., C5aR-A) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.
-
The first dose is given shortly after the SCI (e.g., 30 minutes post-injury).
-
Continue injections at regular intervals (e.g., every 12 hours) for a defined period (e.g., the first 7 days post-injury).
-
-
Functional and Histological Assessment:
-
Assess locomotor recovery at regular intervals using a standardized scale such as the Basso Mouse Scale (BMS).
-
At the end of the study (e.g., 4-6 weeks post-injury), euthanize the animals and collect the spinal cord tissue.
-
Perform histological analysis on spinal cord sections to assess lesion volume, white matter sparing, and glial scarring (GFAP staining).
-
Immunohistochemistry can also be used to evaluate axonal regeneration and the inflammatory infiltrate.
-
-
Concluding Remarks
The protocols and data presented herein provide a comprehensive framework for researchers to investigate the role of the C5a-C5aR axis in neuroinflammation. The use of specific and potent C5aR antagonists in these well-defined in vitro and in vivo models will undoubtedly contribute to a better understanding of the pathological mechanisms of neuroinflammatory diseases and aid in the development of novel therapeutic interventions. As the field continues to evolve, the adaptation and optimization of these protocols will be crucial for advancing our knowledge in this critical area of research.
References
- 1. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
C5aR-IN-3 in Acute Lung Injury Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] The complement system, a crucial component of innate immunity, and specifically the C5a-C5aR1 axis, have been identified as key drivers of the inflammatory cascade in ALI.[3][4] The binding of the anaphylatoxin C5a to its receptor, C5aR1 (CD88), on various immune cells, such as neutrophils and macrophages, triggers a potent pro-inflammatory response, including cytokine release, chemotaxis, and the formation of neutrophil extracellular traps (NETs). Consequently, the inhibition of the C5a-C5aR1 signaling pathway presents a promising therapeutic strategy for mitigating the deleterious effects of excessive inflammation in the lungs.
C5aR-IN-3 is a potent, small molecule inhibitor of C5aR1. While specific data on this compound in ALI models is emerging, extensive research on other C5aR1 antagonists, such as W-54011 and neutralizing antibodies, has demonstrated significant therapeutic potential in preclinical ALI models. These studies provide a strong rationale for the investigation of this compound in this context.
These application notes provide a comprehensive overview of the use of C5aR1 inhibitors in experimental ALI models, with a focus on methodologies and data interpretation that can be adapted for the study of this compound.
Signaling Pathway of C5a-C5aR1 in Acute Lung Injury
The binding of C5a to C5aR1 on immune cells initiates a cascade of intracellular signaling events that contribute to the pathogenesis of ALI.
Efficacy of C5aR1 Inhibition in Preclinical ALI Models
Data from studies using the C5aR1 antagonist W-54011 and anti-C5aR1 antibodies in lipopolysaccharide (LPS)-induced and influenza virus-induced ALI models demonstrate a significant reduction in key inflammatory markers and lung injury parameters.
Table 1: Effect of C5aR1 Inhibition on Inflammatory Cytokines in BALF of LPS-Induced ALI Rats
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | ~50 | ~20 | ~100 | ~80 |
| LPS | ~250 | ~80 | ~400 | ~350 |
| LPS + W-54011 (1 mg/kg) | ~150 | ~50 | ~250 | ~200 |
| LPS + W-54011 (5 mg/kg) | ~100 | ~30 | ~150 | ~150 |
Data adapted from a study on W-54011 in a rat model of LPS-induced ALI.
Table 2: Effect of C5aR1 Blockade on Inflammatory Mediators in Plasma of Influenza-Induced ALI Mice
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable | ~50 |
| Influenza Virus | ~150 | ~50 | ~400 | ~300 |
| Influenza Virus + anti-C5aR1 Ab | ~50 | ~20 | ~150 | ~100 |
Data adapted from a study using an anti-C5aR1 antibody in a mouse model of influenza-induced ALI.
Table 3: Lung Injury Parameters Following C5aR1 Inhibition
| ALI Model | Parameter | Control | ALI Model | ALI Model + C5aR1 Inhibitor |
| LPS-induced | Lung Wet/Dry Ratio | ~4.5 | ~6.5 | ~5.0 |
| BALF Protein (mg/mL) | ~0.2 | ~1.0 | ~0.4 | |
| Influenza-induced | Lung Viral Titer (log10 PFU/g) | N/A | ~6.5 | ~5.0 |
| Lung Histopathology Score | 0 | 3-4 (severe) | 1-2 (mild-moderate) |
Data compiled from studies on W-54011 and anti-C5aR1 antibodies.
Experimental Protocols
The following are detailed protocols for inducing ALI in rodents and administering a C5aR1 inhibitor, which can be adapted for this compound.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is widely used to mimic the inflammation seen in gram-negative bacterial pneumonia-induced ALI.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment.
-
Inhibitor Administration: Dissolve this compound in a suitable vehicle. Administer the inhibitor (e.g., via intraperitoneal injection) at a predetermined time point before LPS challenge (e.g., 1 hour). A vehicle control group should be included.
-
Anesthesia: Anesthetize the animals.
-
ALI Induction: Intratracheally instill a single dose of LPS (e.g., 5 mg/kg for rats) dissolved in sterile saline. A sham group receiving only saline should be included.
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Sample Collection: At a specified time point post-LPS administration (e.g., 24 or 48 hours), euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.
-
Tissue and Blood Collection: Collect lung tissue for histopathology, wet/dry weight ratio, and homogenization for protein and cytokine analysis. Collect blood for serum analysis of systemic inflammatory markers.
Influenza Virus-Induced Acute Lung Injury Model
This model is relevant for studying virally-induced ALI and ARDS.
Materials:
-
This compound
-
Influenza A virus (e.g., A/Puerto Rico/8/34 (PR8))
-
Animal model (e.g., C57BL/6 mice)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week.
-
Infection: Lightly anesthetize mice and intranasally inoculate them with a sublethal or lethal dose of influenza virus. A mock-infected control group should be included.
-
Inhibitor Administration: Administer this compound (e.g., intraperitoneally or orally) at specified time points, for instance, daily starting from day 1 post-infection.
-
Monitoring: Monitor the mice daily for weight loss and survival for up to 14 days.
-
Sample Collection: Euthanize subgroups of mice at various time points (e.g., days 3, 5, and 7 post-infection) for sample collection.
-
BAL and Tissue Collection: Perform BAL and collect lung tissue.
-
Analysis: Determine lung viral titers, measure cytokine and chemokine levels in BAL fluid and lung homogenates, and perform histopathological analysis of lung tissue.
Conclusion
The inhibition of the C5a-C5aR1 axis has shown significant promise in mitigating the inflammatory damage in preclinical models of acute lung injury. The data from studies utilizing other C5aR1 antagonists strongly support the evaluation of this compound as a potential therapeutic agent for ALI and ARDS. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the efficacy and mechanism of action of this compound in this critical area of unmet medical need. Careful consideration of the specific experimental conditions, including the choice of ALI model, animal species, and dosing regimen for this compound, will be crucial for obtaining robust and translatable results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5a receptor1 inhibition alleviates influenza virus-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps [jci.org]
Application Notes and Protocols for In Vivo Studies of C5a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) acting through its primary receptor, C5a receptor 1 (C5aR1, also known as CD88), is a potent inflammatory mediator implicated in a wide range of diseases, including sepsis, arthritis, and neurodegenerative disorders.[1][2][3] Consequently, C5aR1 has emerged as a critical therapeutic target.[4] This document provides detailed application notes and protocols for the in vivo use of C5aR1 antagonists in animal models, with a focus on widely studied peptide inhibitors. While direct in vivo dosage information for "C5aR-IN-3" is not publicly available, this guide utilizes data from well-characterized antagonists like PMX53 and PMX205 to provide a framework for preclinical studies.
C5a-C5aR1 Signaling Pathway
C5a, generated during complement activation, binds to C5aR1, a G-protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils, macrophages, and dendritic cells.[5] This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, release of pro-inflammatory cytokines, and cellular activation, thereby driving inflammatory responses. A second receptor, C5aR2 (C5L2 or GPR77), can also bind C5a, though its role in C5a-mediated responses is still under investigation.
Below is a diagram illustrating the C5a-C5aR1 signaling pathway.
Caption: C5a-C5aR1 Signaling Pathway.
In Vivo Dosage and Administration of C5aR1 Antagonists
The selection of dosage and administration route is critical for the successful in vivo evaluation of C5aR1 antagonists. The following tables summarize dosages for the well-characterized antagonists PMX53 and PMX205 in mice, which can serve as a starting point for designing studies with novel C5aR1 inhibitors.
Table 1: In Vivo Dosages of PMX53 in Mice
| Indication | Dosage | Administration Route | Reference |
| C5a-induced Neutrophil Mobilization | 1 - 3 mg/kg | Intravenous (i.v.) | |
| Sepsis | 1 mg/kg | Intravenous (i.v.) | |
| Inflammatory Bowel Disease | 1 mg/kg | Intravenous (i.v.) | |
| Diabetic Kidney Disease | 1 mg/kg | Intravenous (i.v.) |
Table 2: In Vivo Dosages of PMX205 in Mice
| Indication | Dosage | Administration Route | Reference |
| Neurological Disorders | 1 mg/kg/day | Subcutaneous (s.c.) | |
| Neurological Disorders | 60 mg/L | In drinking water | |
| General Inflammation | 1 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.) |
Experimental Protocols
Pharmacodynamic Assay for C5aR1 Antagonist Efficacy in Mice
This protocol is designed to assess the in vivo efficacy of a C5aR1 antagonist by measuring its ability to inhibit C5a-induced neutrophil mobilization and TNF-α production.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
C5aR1 antagonist (e.g., PMX53, PMX205, or test compound)
-
Recombinant mouse C5a
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
Reagents for blood smear and staining (e.g., Hemacolor)
-
ELISA kit for mouse TNF-α
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Antagonist Administration: Administer the C5aR1 antagonist at the desired dose (e.g., 1 mg/kg) via the chosen route (e.g., intravenous injection). A vehicle control group should receive sterile saline.
-
C5a Challenge: After a predetermined time following antagonist administration (e.g., 15 minutes), inject recombinant mouse C5a (e.g., 50 μg/kg) intravenously to induce neutrophil mobilization.
-
Blood Collection: Collect blood samples at baseline (before C5a injection) and at various time points post-C5a injection (e.g., 15, 30, and 60 minutes).
-
Neutrophil Analysis:
-
Prepare blood smears from a drop of blood at each time point.
-
Stain the smears using a rapid staining kit (e.g., Hemacolor).
-
Count the percentage of polymorphonuclear neutrophils (PMNs) under a microscope.
-
-
TNF-α Measurement:
-
Centrifuge the remaining blood to collect plasma.
-
Measure the concentration of TNF-α in the plasma using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the percentage of neutrophils and TNF-α levels between the antagonist-treated group and the vehicle control group. A significant reduction in both parameters in the treated group indicates effective C5aR1 antagonism.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the pharmacodynamic assay.
Caption: Experimental Workflow for In Vivo PD Assay.
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of a C5aR1 antagonist is crucial for interpreting pharmacodynamic and efficacy data. Studies with PMX53 and PMX205 have shown rapid distribution and elimination.
Table 3: Pharmacokinetic Parameters of PMX53 and PMX205 in Mice (1 mg/kg, i.v.)
| Parameter | PMX53 | PMX205 | Reference |
| Elimination Half-life (t½) | ~20 min | ~20 min | |
| Oral Bioavailability | 9% | 23% | |
| CNS Penetration | Lower | Higher |
When designing in vivo studies, it is essential to consider the pharmacokinetic properties of the specific antagonist to determine the optimal dosing frequency and route of administration to maintain therapeutic concentrations. For instance, the short half-life of PMX53 and PMX205 may necessitate more frequent dosing or the use of delivery systems that provide sustained release for chronic disease models.
Conclusion
The C5a-C5aR1 axis represents a promising target for the development of novel anti-inflammatory therapies. The protocols and data presented in these application notes, based on well-validated C5aR1 antagonists, provide a comprehensive guide for researchers to design and execute robust in vivo studies. Careful consideration of the experimental model, dosage, administration route, and pharmacokinetic properties of the chosen antagonist will be paramount for generating meaningful and translatable preclinical data.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. c5a receptor c5ar: Topics by Science.gov [science.gov]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Approach for the Treatment of Arthritis in Mice with a Novel Conjugate of an anti-C5aR1 antibody and C5 siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a C5aR-IN-3 Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement system is a critical component of the innate immune response, and its activation leads to the production of the potent pro-inflammatory mediator, C5a. C5a exerts its effects through binding to the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][2] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and immune-mediated diseases, making it a key therapeutic target.[3][4] Inhibition of this pathway presents a promising strategy for the development of novel anti-inflammatory therapeutics.[5]
This document provides detailed protocols for the development and validation of cell-based assays to characterize a novel C5aR1 inhibitor, designated C5aR-IN-3. The described assays are designed to assess the potency and mechanism of action of this compound in a cellular context.
C5aR1 Signaling Pathway
Upon binding of its ligand C5a, C5aR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to Gαi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Activation of Gαi also results in the dissociation of the Gβγ subunits, which can activate downstream effectors such as phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Furthermore, C5aR1 signaling can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the recruitment of β-arrestin. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for C5aR-IN-3 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a receptor (C5aR), also known as CD88, is a classical G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1] Upon binding its ligand, the anaphylatoxin C5a, C5aR activates downstream signaling cascades, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[1] This calcium mobilization is a hallmark of C5aR activation and serves as a robust readout for receptor function in drug discovery and research. C5aR-IN-3 is a potent and selective small molecule inhibitor of C5aR, offering a valuable tool for investigating the therapeutic potential of C5aR antagonism in various inflammatory and autoimmune disorders.
These application notes provide a detailed protocol for utilizing this compound in a calcium mobilization assay to determine its inhibitory potency. The protocol is designed for researchers familiar with cell culture and fluorescence-based assays.
Principle of the Assay
The calcium mobilization assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by the C5a peptide in cells expressing C5aR. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. By pre-incubating C5aR-expressing cells with varying concentrations of this compound prior to stimulation with C5a, a dose-dependent inhibition of the calcium signal can be measured. The half-maximal inhibitory concentration (IC50) of this compound is then calculated from the resulting dose-response curve.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Notes |
| This compound | MedChemExpress | Prepare a stock solution in DMSO. Final assay concentrations to be determined by dose-response curve (e.g., 0.1 nM to 10 µM). |
| Recombinant Human C5a | R&D Systems or equivalent | Prepare a stock solution in sterile water or buffer. Final assay concentration should be at the EC80 (e.g., 1-10 nM). |
| C5aR-expressing cells | e.g., U937, HL-60, or HEK293 cells stably expressing human C5aR | --- |
| Fluo-4 AM | Thermo Fisher Scientific or equivalent | Prepare a stock solution in DMSO. Typical loading concentration is 1-5 µM. |
| Pluronic F-127 | Thermo Fisher Scientific or equivalent | 20% solution in DMSO, used to aid in Fluo-4 AM loading. |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 | --- |
| Probenecid | Sigma-Aldrich | Optional, used to prevent dye leakage from cells (final concentration 2.5 mM). |
| 96-well or 384-well black, clear-bottom microplates | Corning or equivalent | --- |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | For dissolving this compound and Fluo-4 AM. |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Plating:
-
Culture C5aR-expressing cells according to standard protocols.
-
The day before the assay, seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Dilution Series: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept below 0.5%.
-
C5a Agonist Solution: Prepare a 2X working solution of C5a in Assay Buffer. The final concentration should be at the EC80, which needs to be pre-determined for the specific cell line.
-
Fluo-4 AM Loading Buffer: Prepare the loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 in Assay Buffer to the desired final concentration (e.g., 2 µM Fluo-4 AM and 0.02% Pluronic F-127). If using, add probenecid to a final concentration of 2.5 mM.
3. Cell Staining with Fluo-4 AM:
-
Remove the culture medium from the cell plate.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM Loading Buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of Assay Buffer to each well.
4. Inhibition with this compound:
-
Add a defined volume of the diluted this compound solutions to the corresponding wells of the cell plate. Include a vehicle control (Assay Buffer with the same final DMSO concentration).
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
5. Calcium Flux Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the 2X C5a agonist solution to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds after C5a addition to capture the peak calcium response.
6. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (cells treated with C5a in the absence of this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Data Presentation
The following table summarizes typical quantitative parameters for a calcium mobilization assay with a C5aR antagonist. Specific values for this compound should be determined experimentally.
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 20,000 - 80,000 cells/well (96-well) | Optimize for a confluent monolayer. |
| This compound Concentration Range | 0.1 nM - 10 µM | Perform a wide range for initial characterization. |
| C5a (Agonist) Concentration | EC80 (e.g., 1-10 nM) | Pre-determine the EC80 for your cell line. |
| Fluo-4 AM Loading Time | 30-60 minutes | Optimize for maximal signal and minimal cell toxicity. |
| This compound Incubation Time | 15-30 minutes | Ensure sufficient time for target engagement. |
| Expected IC50 for this compound | To be determined experimentally | --- |
Visualizations
Caption: C5aR signaling pathway leading to calcium mobilization and its inhibition by this compound.
Caption: Experimental workflow for the this compound calcium mobilization assay.
References
Application Notes and Protocols for C5aR-IN-3: A Tool for Studying Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the pathogenesis of a wide spectrum of inflammatory and autoimmune diseases. A key mediator of the complement system's pro-inflammatory effects is the anaphylatoxin C5a, which exerts its functions primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88).[1][2] The C5a-C5aR1 signaling axis is implicated in a variety of complement-mediated diseases, including sepsis, rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, making it a prime target for therapeutic intervention.[2][3][4]
C5aR-IN-3 is a potent and selective small molecule antagonist of C5aR1. By blocking the interaction of C5a with its receptor, this compound serves as a valuable research tool to investigate the pathological roles of the C5a-C5aR1 axis in various disease models. These application notes provide an overview of the utility of this compound, along with detailed protocols for its application in key in vitro and in vivo experiments. While specific quantitative data for this compound is not publicly available, the following sections will utilize data from other well-characterized C5aR1 antagonists, such as PMX53, as representative examples to guide experimental design and data interpretation.
Mechanism of Action
C5a binding to C5aR1 on immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of intracellular signaling events. This leads to chemotaxis, degranulation, production of reactive oxygen species, and the release of pro-inflammatory cytokines, all of which contribute to tissue damage in inflammatory conditions. This compound acts as a competitive antagonist at the C5aR1, preventing the binding of C5a and thereby inhibiting these downstream inflammatory responses.
Data Presentation: In Vitro and In Vivo Activity of Representative C5aR1 Antagonists
The following tables summarize the quantitative data for well-characterized C5aR1 antagonists, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of a Representative C5aR1 Antagonist (PMX53)
| Assay Type | Cell Type | Agonist | Parameter | Potency (IC50/EC50) | Reference |
| Neutrophil Chemotaxis | Human PMNs | C5a | Inhibition of Migration | ~20 nM | |
| Calcium Mobilization | Human PMNs | C5a | Inhibition of Ca2+ flux | Not specified | |
| Receptor Binding | Human PMN membranes | 125I-C5a | Inhibition of Binding | ~7.05 (-logIC50) |
Table 2: In Vivo Efficacy of a Representative C5aR1 Antagonist (PMX53)
| Disease Model | Animal Model | Dosing Regimen | Readout | Efficacy | Reference |
| Sepsis (CLP model) | Mouse | 1 mg/kg, i.v. | Survival | Significantly improved | |
| Inflammatory Bowel Disease | Mouse | 1 mg/kg, i.v. | Reduced inflammation | Significant reduction | |
| Neutrophil Mobilization | Mouse | 1 mg/kg, i.v. | Inhibition of C5a-induced neutrophilia | Significant inhibition | |
| Cytokine Release (TNF-α) | Mouse | 1 mg/kg, i.v. | Inhibition of C5a-induced TNF-α | ~90% reduction |
Mandatory Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade initiated by C5a binding and its inhibition by this compound.
Experimental Workflow: In Vitro Neutrophil Chemotaxis Assay
Caption: A typical workflow for assessing the inhibitory effect of this compound on neutrophil chemotaxis.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Red Blood Cell Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Calcein-AM fluorescent dye
-
Recombinant human C5a
-
This compound
-
96-well chemotaxis chamber (e.g., Boyden chamber) with 3-5 µm pore size polycarbonate membrane
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in HBSS with 0.1% BSA at a concentration of 2 x 10^6 cells/mL.
-
-
Cell Labeling:
-
Incubate the neutrophils with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS with 0.1% BSA.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of this compound in HBSS.
-
Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add recombinant human C5a (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, carefully remove the membrane and scrape off non-migrated cells from the top surface.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence using a plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
In Vitro Calcium Mobilization Assay
This assay assesses the ability of this compound to block C5a-induced intracellular calcium flux in C5aR1-expressing cells.
Materials:
-
C5aR1-expressing cell line (e.g., U937, HL-60, or a stably transfected cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HBSS with 20 mM HEPES
-
Recombinant human C5a
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with injection capabilities
Protocol:
-
Cell Culture and Plating:
-
Culture C5aR1-expressing cells according to standard protocols.
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight if necessary.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with HEPES.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with HEPES to remove extracellular dye.
-
-
Calcium Flux Measurement:
-
Prepare serial dilutions of this compound in HBSS with HEPES.
-
Add the this compound dilutions or vehicle control to the cell plate and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorometric reader.
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
Inject a solution of C5a (to a final concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak - baseline) for each well.
-
Determine the percentage of inhibition of the C5a-induced calcium response for each concentration of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo Neutrophil Mobilization Assay in Mice
This assay evaluates the in vivo efficacy of this compound in blocking C5a-induced neutrophilia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Recombinant mouse C5a
-
This compound
-
Sterile saline
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Flow cytometer and antibodies for neutrophil staining (e.g., anti-Ly6G, anti-CD11b) or materials for blood smear analysis.
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into treatment groups (vehicle control, this compound at different doses).
-
-
Compound Administration:
-
Administer this compound or vehicle (e.g., saline) to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before C5a challenge. The timing will depend on the pharmacokinetic properties of this compound.
-
-
C5a Challenge and Blood Collection:
-
At the designated time after compound administration, collect a baseline blood sample (T=0) from the tail vein.
-
Inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously.
-
Collect blood samples at various time points after C5a injection (e.g., 15, 30, 60 minutes).
-
-
Neutrophil Quantification:
-
Flow Cytometry: Stain blood samples with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b) and analyze by flow cytometry to determine the percentage and absolute number of neutrophils.
-
Blood Smear: Alternatively, prepare blood smears, stain with a Wright-Giemsa stain, and perform a differential cell count under a microscope.
-
-
Data Analysis:
-
Calculate the change in neutrophil count from baseline for each time point.
-
Compare the C5a-induced neutrophil mobilization in this compound treated groups to the vehicle-treated group.
-
Determine the dose-dependent inhibition of neutrophilia by this compound.
-
Conclusion
This compound represents a powerful tool for elucidating the role of the C5a-C5aR1 axis in the pathophysiology of complement-mediated diseases. The protocols provided here offer a framework for characterizing the in vitro and in vivo activity of this compound and for its application in preclinical disease models. By effectively blocking the pro-inflammatory effects of C5a, this compound can help to validate C5aR1 as a therapeutic target and to advance the development of novel treatments for a range of debilitating inflammatory conditions.
References
- 1. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of C5a effector responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C5aR-dependent cell activation by physiological concentrations of C5adesArg: Insights from a novel label-free cellular assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Cancer Immunotherapy with C5aR-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
C5aR-IN-3 is a potent and selective small molecule antagonist of the C5a receptor 1 (C5aR1), a key component of the complement system. The complement system, traditionally known for its role in innate immunity against pathogens, is now recognized as a critical modulator of the tumor microenvironment (TME).[1][2] The C5a/C5aR1 axis, in particular, has been implicated in promoting tumor progression by driving immunosuppression.[3][4][5] C5a, an anaphylatoxin released during complement activation, recruits and activates myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME. These immunosuppressive cells inhibit the anti-tumor functions of CD8+ T cells, thereby allowing cancer cells to evade immune destruction.
This compound acts by competitively blocking the binding of C5a to C5aR1, thereby disrupting this immunosuppressive signaling cascade. By inhibiting C5aR1, this compound is hypothesized to reprogram the TME from an immunosuppressive to an immune-active state, characterized by a reduction in MDSCs and M2-polarized macrophages, and an increase in the infiltration and effector function of cytotoxic CD8+ T cells. These application notes provide a comprehensive overview of the use of this compound for investigating cancer immunotherapy, including its mechanism of action, detailed experimental protocols, and expected outcomes. While "this compound" is used throughout this document, the provided data and protocols are based on published results for well-characterized small molecule C5aR1 antagonists such as PMX53 and W-54011, which are considered representative of this class of inhibitors.
Mechanism of Action and Signaling Pathways
This compound targets the C5aR1, a G protein-coupled receptor (GPCR), expressed on various immune cells, including MDSCs, TAMs, neutrophils, and dendritic cells. The binding of C5a to C5aR1 triggers a cascade of intracellular signaling events that promote chemotaxis, inflammation, and immunosuppression. This compound abrogates these effects by preventing C5a binding.
The primary signaling pathways modulated by this compound in the context of cancer immunotherapy include:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by C5a/C5aR1 signaling in cancer cells can promote their proliferation and survival by inhibiting the expression of cell cycle inhibitors like p21. This compound can reverse this effect, leading to increased p21 expression and reduced tumor cell growth.
-
MAPK/p38 Pathway: The MAPK/p38 pathway is another critical signaling node downstream of C5aR1 activation that can contribute to tumor progression. Inhibition of this pathway by this compound has been shown to attenuate breast cancer development.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor involved in the expansion and immunosuppressive function of MDSCs. C5a/C5aR1 signaling can activate STAT3.
Below are diagrams illustrating the key signaling pathways and the proposed mechanism of action of this compound.
Applications in Cancer Immunotherapy Research
This compound is a valuable tool for investigating multiple facets of cancer immunology and for the preclinical development of novel combination therapies.
Reversing Myeloid-Derived Suppressor Cell (MDSC)-Mediated Immunosuppression
MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the TME and are potent suppressors of T-cell immunity. C5a is a major chemoattractant for MDSCs, and C5aR1 signaling is crucial for their immunosuppressive functions.
Key Experiments:
-
In vitro MDSC Suppression Assay: To assess the ability of this compound to reverse the T-cell suppressive function of MDSCs.
-
In vivo Tumor Models: To evaluate the effect of this compound on the frequency and function of MDSCs within the tumor and spleen of tumor-bearing mice.
Enhancing T-Cell-Mediated Anti-Tumor Immunity
By reducing the number and suppressive activity of MDSCs, this compound can indirectly enhance the proliferation and effector function of anti-tumor T cells. This leads to increased infiltration of CD8+ T cells into the tumor and a more robust anti-cancer immune response.
Key Experiments:
-
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs): To quantify the changes in CD4+ and CD8+ T-cell populations, as well as regulatory T cells (Tregs), within the TME following this compound treatment.
-
In vivo CD8+ T-cell Depletion Studies: To confirm that the anti-tumor efficacy of this compound is dependent on CD8+ T cells.
Combination Therapy with Immune Checkpoint Blockade
Immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment, but many patients do not respond. Resistance to checkpoint blockade is often associated with an immunosuppressive TME rich in MDSCs. Combining this compound with anti-PD-1/PD-L1 therapy has been shown to have a synergistic anti-tumor effect.
Key Experiments:
-
In vivo Combination Therapy Studies: To assess the synergistic anti-tumor effects of this compound and anti-PD-1/PD-L1 antibodies in syngeneic mouse tumor models.
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c, matched to the tumor cell line)
-
Tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma, LLC Lewis lung carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Vehicle control (e.g., DMSO, saline, or as recommended by the manufacturer)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture tumor cells in complete medium to ~80% confluency.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL. Keep cells on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 to 5 x 10^5 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumors with calipers. Tumor volume can be calculated using the formula: Volume = (L x W^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound: Administer this compound daily or as per its pharmacokinetic profile, typically via subcutaneous or intraperitoneal injection. A dose of 1 mg/kg is a common starting point for C5aR antagonists.
-
Anti-PD-1 Antibody: Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally every 3-4 days.
-
Combination Therapy: Administer both this compound and anti-PD-1 antibody according to their respective schedules.
-
Control Groups: Administer vehicle and/or isotype control antibodies.
-
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach the maximum allowed size as per institutional guidelines, or for a predetermined duration. Monitor animal health and body weight throughout the study.
-
Tissue Harvest: At the end of the study, euthanize mice and harvest tumors and spleens for ex vivo analysis.
Protocol 2: Flow Cytometric Analysis of Tumor and Spleen Immune Cells
This protocol details the preparation of single-cell suspensions from tumors and spleens for immune cell profiling by flow cytometry.
Materials:
-
Harvested tumors and spleens
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainers
-
Fluorescently conjugated antibodies against mouse immune cell markers (e.g., CD45, CD11b, Gr-1, Ly6G, Ly6C, F4/80, CD3, CD4, CD8, FoxP3)
-
Fc block (anti-CD16/32)
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI-1640 with Collagenase D and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with FACS buffer and centrifuge at 400 x g for 5 minutes.
-
-
Spleen Processing:
-
Mechanically dissociate the spleen in a petri dish with FACS buffer using the plunger of a syringe.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add an excess of FACS buffer to stop the lysis and centrifuge.
-
-
Cell Staining:
-
Resuspend the cell pellets from tumor and spleen in FACS buffer and count the cells.
-
Aliquot 1-2 x 10^6 cells per well in a 96-well V-bottom plate.
-
Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations.
Protocol 3: In Vitro MDSC Suppression Assay
This protocol assesses the T-cell suppressive function of MDSCs and the ability of this compound to reverse this suppression.
Materials:
-
MDSCs isolated from the spleens or tumors of tumor-bearing mice (e.g., using a CD11b+Gr-1+ isolation kit).
-
Splenocytes from a naive syngeneic mouse as a source of T cells.
-
T-cell proliferation dye (e.g., CFSE or CellTrace Violet).
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble).
-
This compound and vehicle control.
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
Procedure:
-
T-cell Labeling: Label splenocytes from a naive mouse with a proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup:
-
In a 96-well plate, add labeled splenocytes (e.g., 2 x 10^5 cells/well).
-
Add isolated MDSCs at different MDSC:T-cell ratios (e.g., 1:1, 1:2, 1:4).
-
Add this compound or vehicle control at desired concentrations.
-
Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Include control wells: T cells alone (unstimulated), T cells with stimulation (positive control), and MDSCs alone.
-
-
Incubation: Incubate the plate for 3-4 days at 37°C in a CO2 incubator.
-
Analysis:
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.
-
Calculate the percentage of suppression based on the proliferation of T cells in the presence and absence of MDSCs.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on In Vivo Tumor Growth
| Treatment Group | Average Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 150 | - |
| This compound | 800 ± 100 | 46.7 |
| Anti-PD-1 | 950 ± 120 | 36.7 |
| This compound + Anti-PD-1 | 300 ± 50 | 80.0 |
Table 2: Immune Cell Profiling in the Tumor Microenvironment
| Treatment Group | % CD8+ T Cells of CD45+ Cells ± SEM | % MDSCs (CD11b+Gr1+) of CD45+ Cells ± SEM | CD8+/MDSC Ratio |
| Vehicle | 5.2 ± 0.8 | 45.3 ± 3.5 | 0.11 |
| This compound | 12.5 ± 1.5 | 20.1 ± 2.1 | 0.62 |
| Anti-PD-1 | 10.8 ± 1.2 | 38.5 ± 3.0 | 0.28 |
| This compound + Anti-PD-1 | 25.3 ± 2.5 | 15.2 ± 1.8 | 1.66 |
Table 3: In Vitro MDSC Suppression Assay Results
| MDSC:T-cell Ratio | % T-cell Proliferation (Vehicle) ± SEM | % T-cell Proliferation (this compound) ± SEM |
| 0:1 (No MDSCs) | 95.2 ± 2.1 | 96.1 ± 1.9 |
| 1:2 | 35.8 ± 4.2 | 75.4 ± 5.1 |
| 1:4 | 55.1 ± 3.8 | 88.2 ± 3.5 |
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy by targeting the immunosuppressive C5a/C5aR1 axis in the tumor microenvironment. The protocols and application notes provided here offer a framework for researchers to investigate the efficacy of this compound as a monotherapy and in combination with immune checkpoint inhibitors. By elucidating the immunological mechanisms of C5aR1 blockade, these studies will contribute to the development of more effective cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C5aR-IN-3 solubility and stability issues
Welcome to the technical support center for C5aR-IN-3. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this novel C5a receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective small molecule inhibitor of the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor that plays a crucial role in inflammatory responses by binding the complement fragment C5a.[1][2][3] By blocking the interaction between C5a and its receptor, this compound can be used to investigate the role of the C5a-C5aR1 axis in various inflammatory and autoimmune disease models.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the hydrophobic nature of many small molecule inhibitors.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. This allows for minimal volumes of the stock solution to be used for preparing final working dilutions, thereby keeping the final DMSO concentration in your experiments low. For a detailed procedure, please refer to the "Experimental Protocols" section.
Q4: My this compound precipitates when I dilute the DMSO stock in aqueous buffers like PBS or cell culture media. Why does this happen and what can I do?
This is a common issue encountered with hydrophobic compounds that are highly soluble in organic solvents like DMSO but have poor solubility in aqueous solutions. When the DMSO stock is diluted into a buffer, the compound may crash out of solution. To prevent this, it is crucial to ensure the final DMSO concentration is kept low (typically below 0.1%) and to follow best practices for dilution, such as adding the stock solution to a vigorously mixed buffer. For more detailed troubleshooting, see the "Troubleshooting Guide".
Q5: What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C or -80°C, protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stocks are typically stable for several months.
Q6: How stable is this compound in cell culture media?
The stability of small molecule inhibitors in aqueous media can vary. It is best practice to prepare fresh working dilutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
Q: I am observing precipitation when adding my this compound DMSO stock to the cell culture medium. What steps can I take to resolve this?
A: Precipitation can lead to inaccurate dosing and inconsistent experimental results. Here are several steps to troubleshoot this issue:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%. High concentrations of DMSO can be toxic to cells and do not necessarily improve the solubility of the final dilution.
-
Use Vigorous Mixing: When preparing your working dilution, add the DMSO stock solution dropwise into the vortexing or rapidly stirring cell culture medium. This rapid dispersion can help prevent localized high concentrations of the compound that lead to precipitation.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM stock in DMSO to 1 mM, and then dilute this intermediate stock into your aqueous buffer.
-
Utilize Serum: If your experimental protocol allows, prepare the dilution in a medium containing fetal bovine serum (FBS). The proteins in the serum, such as albumin, can help to solubilize and stabilize hydrophobic compounds.
-
Sonication: Briefly sonicating the final working solution may help to redissolve small amounts of precipitate. However, be cautious as this can also degrade the compound.
Quantitative Data
The solubility of this compound will vary depending on the solvent and temperature. Below is a table with example solubility data for a typical hydrophobic small molecule inhibitor. Please note that these are representative values and should be experimentally confirmed for your specific batch of this compound.
| Solvent | Example Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative solvent, but may have higher cellular toxicity than DMSO. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Poor solubility is expected in aqueous buffers. |
| Cell Culture Medium (with 10% FBS) | Slightly higher than PBS | Serum proteins can aid in solubilization. Solubility is still limited. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add the appropriate volume of high-purity DMSO to the solid compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary to facilitate dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as per your experiment)
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Determine the final concentration needed for your experiment. For example, to prepare a 10 µM working solution in 10 mL of medium.
-
Place the 10 mL of pre-warmed medium in a sterile conical tube.
-
While vigorously vortexing or stirring the medium, add 10 µL of the 10 mM stock solution drop-by-drop. This creates a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Continue to mix for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathways and Workflows
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c5a receptor c5ar: Topics by Science.gov [science.gov]
- 4. The Novel C5aR Antagonist DF3016A Protects Neurons Against Ischemic Neuroinflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C5 deficiency and C5a or C5aR blockade protects against cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
C5aR-IN-3 assay interference and troubleshooting
Welcome to the technical support resource for C5aR-IN-3, a potent and selective inhibitor of the C5a Receptor 1 (C5aR1). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the C5a Receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). It functions by binding to C5aR1 and preventing the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a. This blockade inhibits downstream signaling cascades, including the activation of PI3K/Akt and MAPK pathways, which are crucial for chemotaxis, cytokine release, and intracellular calcium mobilization.[1][2]
Q2: In which assays can this compound be used as a control inhibitor?
A2: this compound is ideal for use as a negative control in a variety of C5aR1 functional assays, including but not limited to:
-
Calcium Mobilization Assays: To block C5a-induced intracellular calcium flux.[3][4]
-
Chemotaxis Assays: To inhibit the migration of cells like neutrophils and macrophages towards a C5a gradient.[5]
-
Cytokine Release Assays: To prevent the C5a-mediated release of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells.
-
Receptor Binding Assays: To compete with labeled C5a for binding to C5aR1.
Q3: What cell types are suitable for studying the effects of this compound?
A3: C5aR1 is expressed on a wide variety of immune and non-immune cells. Suitable cell types for this compound assays include:
-
Myeloid Cells: Neutrophils, monocytes, macrophages, and dendritic cells, which show robust responses to C5a.
-
Engineered Cell Lines: HEK293 or CHO cells stably transfected to express human C5aR1 are commonly used for their low background and consistent receptor expression.
-
Other Primary Cells: Endothelial cells, smooth muscle cells, and microglia also express C5aR1 and can be used for specific studies.
Q4: Are there known off-target effects or interferences associated with C5aR inhibitors?
A4: While this compound is designed for high selectivity, it is crucial to consider potential off-target effects, especially at high concentrations. Some compounds may interact with other GPCRs. It is also important to note the distinction between the two C5a receptors, C5aR1 and C5aR2 (also known as C5L2). This compound is specific for C5aR1. Researchers should confirm that their experimental system primarily signals through C5aR1 or use appropriate controls to dissect the signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Problem 1: No or Low Inhibition by this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively compete with the C5a ligand. | Solution: Perform a dose-response experiment with this compound, typically from 1 nM to 10 µM, to determine the IC50 value for your specific assay conditions and cell type. |
| Reagent Degradation: this compound or the C5a ligand may have degraded due to improper storage or handling. | Solution: Prepare fresh aliquots of this compound and C5a from powder stock. Avoid repeated freeze-thaw cycles. Confirm the activity of your C5a stock by running a positive control without the inhibitor. |
| Suboptimal Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal for inhibitor binding. | Solution: Ensure that the pre-incubation time with this compound is sufficient (typically 15-30 minutes) before adding the C5a ligand. Optimize other parameters such as temperature and buffer components (e.g., pH, serum presence). |
| Cell Health Issues: Cells may be unhealthy, leading to a poor response to C5a and making it difficult to observe inhibition. | Solution: Check cell viability using a method like Trypan Blue exclusion before starting the experiment. Ensure cells are in the logarithmic growth phase and are not over-confluent. |
Problem 2: High Background Signal in Negative Controls
| Possible Cause | Troubleshooting Step |
| Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence, which can mask the assay signal, particularly in fluorescence-based assays like calcium mobilization. | Solution: Before the experiment, measure the fluorescence of unstained cells to determine the autofluorescence level. If it is high, you may need to use a brighter dye or a different detection method. |
| Nonspecific Binding: The detection reagents (e.g., fluorescent dyes, antibodies) may bind nonspecifically to cells or the assay plate. | Solution: Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer. Increase the number and stringency of wash steps. |
| Reagent Contamination: Assay buffers or other reagents might be contaminated, leading to a constitutive signal. | Solution: Use fresh, sterile reagents. Test individual reagents for contamination. |
Problem 3: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding: Uneven distribution of cells across the plate will lead to variable results. | Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, ligand, or detection reagents is a common source of variability. | Solution: Use calibrated pipettes and proper pipetting techniques. For dose-response curves, prepare a serial dilution plate first and then transfer to the cell plate. |
| Edge Effects: Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results. | Solution: Avoid using the outermost wells of the plate for critical samples. Fill these wells with sterile water or PBS to create a humidity barrier. |
| Instrument Issues: The plate reader or detection instrument may not be calibrated or configured correctly. | Solution: Ensure the instrument is properly calibrated. Optimize settings such as gain, exposure time, and read height for your specific assay plate and signal intensity. |
Experimental Protocols & Data
Key Experimental Workflow: Functional Assay
The following diagram illustrates a typical workflow for a cell-based functional assay to test the inhibitory activity of this compound.
Protocol 1: Calcium Mobilization Assay
This protocol describes how to measure the inhibition of C5a-induced intracellular calcium mobilization using a fluorescent dye like Fluo-4 AM.
Materials:
-
Cells expressing C5aR1 (e.g., U937 cells or transfected HEK293 cells)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
C5a ligand (recombinant human C5a)
-
This compound
-
96-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend cells in Assay Buffer at a density of 1 x 10^6 cells/mL.
-
Dye Loading: Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. If using, add Probenecid (final concentration 2.5 mM).
-
Incubation: Incubate the cells in the dark for 45-60 minutes at 37°C.
-
Washing: Centrifuge the cells, remove the supernatant, and wash twice with Assay Buffer to remove extracellular dye.
-
Plating: Resuspend the loaded cells in Assay Buffer and plate 100 µL per well into the 96-well plate.
-
Inhibitor Addition: Prepare a 2X concentration series of this compound. Add 100 µL of the inhibitor dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline reading (excitation ~494 nm, emission ~516 nm).
-
Ligand Injection: Program the instrument to inject 50 µL of C5a ligand (at a 5X concentration, to reach a final EC80 concentration) into each well.
-
Data Acquisition: Immediately after injection, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium flux.
-
Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol describes the inhibition of cell migration towards a C5a gradient.
Materials:
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)
-
Cells expressing C5aR1 (e.g., primary human neutrophils)
-
Chemotaxis Buffer: RPMI with 0.5% BSA
-
C5a ligand
-
This compound
-
Calcein-AM or other cell viability stain
Methodology:
-
Prepare Lower Chamber: Add 600 µL of Chemotaxis Buffer containing C5a (at its EC50 concentration for migration) to the lower wells of the 24-well plate. For negative controls, add buffer only.
-
Prepare Cells: Isolate and resuspend cells in Chemotaxis Buffer at 2 x 10^6 cells/mL.
-
Inhibitor Treatment: Add this compound at various concentrations to the cell suspension. Incubate for 20 minutes at room temperature.
-
Add Cells to Upper Chamber: Place the Transwell inserts into the wells. Add 100 µL of the cell suspension (containing 200,000 cells) to the top of each insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantify Migration:
-
Carefully remove the inserts.
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells with a fluorescent dye like Calcein-AM and reading the plate on a fluorescence reader, or by lysing the cells and measuring an enzyme activity (e.g., acid phosphatase).
-
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the C5a-only positive control.
Quantitative Data Summary
The following tables summarize typical results from experiments using a potent C5aR1 inhibitor like this compound.
Table 1: this compound Inhibition of C5a-Induced Calcium Mobilization in C5aR1-HEK293 Cells
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 4.5 |
| 1 | 15.2 ± 5.1 |
| 10 | 48.9 ± 6.3 |
| 50 | 85.4 ± 3.8 |
| 100 | 96.1 ± 2.9 |
| 1000 | 98.5 ± 2.1 |
| IC50 (nM) | ~11.5 |
Table 2: this compound Inhibition of Human Neutrophil Chemotaxis towards C5a (10 nM)
| This compound Conc. (nM) | Migrated Cells (RFU, Mean ± SD) | % Inhibition |
| No C5a (Buffer) | 150 ± 25 | N/A |
| 0 (C5a only) | 1850 ± 120 | 0 |
| 5 | 1480 ± 95 | 21.8 |
| 20 | 950 ± 78 | 52.9 |
| 100 | 320 ± 45 | 90.0 |
| 500 | 165 ± 30 | 99.1 |
| IC50 (nM) | ~19.0 |
C5aR Signaling Pathway
Activation of C5aR1 by C5a initiates multiple intracellular signaling cascades that mediate pro-inflammatory responses. This compound blocks the initial ligand-receptor interaction.
References
- 1. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.path.ox.ac.uk [users.path.ox.ac.uk]
Technical Support Center: C5aR-IN-3 and C5aR Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with C5aR-IN-3 performance in functional assays. The content is tailored for researchers, scientists, and drug development professionals working with this C5a receptor 1 (C5aR1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response. Its natural ligand, C5a, is a potent anaphylatoxin. The binding of C5a to C5aR1 on immune cells, such as neutrophils and macrophages, triggers a signaling cascade leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This compound is designed to block these effects by inhibiting the C5aR1 signaling pathway. While detailed public information on its specific binding mode (e.g., competitive, non-competitive, or allosteric) is limited, it is classified as a C5aR inhibitor.
Q2: I am not seeing any inhibition of C5a-induced activity with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of inhibition, ranging from issues with the compound itself to suboptimal assay conditions. Please refer to the detailed troubleshooting sections below for guidance on specific assays. General possibilities include:
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Solubility Issues: this compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Assay Conditions: The concentration of C5a used might be too high, or the incubation time with the inhibitor may be insufficient.
-
Cellular Factors: The expression level of C5aR1 on your cells of choice might be too low, or the cells may have a high endogenous level of C5a production.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For specific storage and handling instructions, it is crucial to refer to the datasheet provided by the supplier. Generally, small molecule inhibitors should be stored as a solid at -20°C or -80°C, protected from light and moisture. For creating stock solutions, use an appropriate solvent as recommended by the supplier (e.g., DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for designing and troubleshooting functional assays.
Figure 1: C5aR1 Signaling Pathway. This diagram illustrates the major signaling cascades initiated by C5a binding to C5aR1, leading to various cellular responses. This compound acts to inhibit these downstream effects.
Troubleshooting Guides for Functional Assays
Calcium Mobilization Assay
A common method to assess C5aR1 activation is to measure the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon C5a stimulation.
Experimental Workflow
Figure 2: Calcium Mobilization Assay Workflow. A schematic representation of the key steps involved in a typical calcium mobilization assay to evaluate C5aR1 inhibition.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or low calcium signal upon C5a stimulation | 1. Low C5aR1 expression on cells. 2. C5a degradation. 3. Inadequate dye loading. | 1. Verify C5aR1 expression via flow cytometry or Western blot. Use a cell line with confirmed high expression. 2. Use fresh or properly stored C5a. 3. Optimize dye concentration and incubation time. Ensure probenecid is used if required to prevent dye extrusion. |
| High background fluorescence | 1. Cell death or membrane damage. 2. Autofluorescence of the compound. | 1. Check cell viability. Reduce dye loading time or concentration. 2. Run a control with this compound alone (no cells or no dye) to check for intrinsic fluorescence. |
| This compound shows no inhibition | 1. This compound is inactive or at too low a concentration. 2. C5a concentration is too high. 3. Insufficient pre-incubation time with the inhibitor. 4. This compound solubility issues. | 1. Test a fresh aliquot of the compound and use a wider concentration range. 2. Perform a C5a dose-response curve to determine the EC₅₀-EC₈₀ and use a concentration in this range for inhibition assays.[1] 3. Increase the pre-incubation time with this compound (e.g., 30-60 minutes). 4. Ensure the final DMSO concentration is low (<0.5%) and that the compound is fully dissolved in the assay buffer. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inconsistent dye loading. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix the plate gently. 2. Ensure uniform dye loading across the plate. 3. Use calibrated pipettes and be consistent with pipetting technique. |
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, C5a.
Experimental Workflow
Figure 3: Chemotaxis Assay Workflow. This diagram outlines the general procedure for a Boyden chamber-based chemotaxis assay to assess the inhibitory effect of this compound on cell migration.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or low cell migration towards C5a | 1. Cells are not healthy or responsive. 2. C5a concentration is suboptimal (too low or too high, causing desensitization). 3. Incorrect pore size of the membrane. | 1. Use freshly isolated primary cells or a well-validated cell line. Check cell viability. 2. Perform a C5a dose-response curve to find the optimal chemotactic concentration. 3. Ensure the pore size is appropriate for the cell type being used (e.g., 3-5 µm for neutrophils). |
| High background migration (in the absence of C5a) | 1. Presence of other chemoattractants in the media. 2. Cells are over-activated. | 1. Use serum-free media for the assay. 2. Handle cells gently during preparation to avoid spontaneous activation. |
| This compound shows no inhibition of chemotaxis | 1. This compound concentration is too low. 2. Insufficient pre-incubation time. 3. This compound is unstable in the assay medium. | 1. Test a wider range of inhibitor concentrations. 2. Increase the pre-incubation time of cells with the inhibitor before adding them to the chamber. 3. Check for compound stability in aqueous solutions over the time course of the assay. |
| High variability in results | 1. Inconsistent cell numbers. 2. Bubbles trapped under the membrane. 3. Uneven membrane coating (if applicable). | 1. Accurately count and resuspend cells before each experiment. 2. Ensure no bubbles are present when assembling the chamber. 3. Ensure a uniform coating of the membrane if using an extracellular matrix protein. |
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated C5aR1, which is a key event in GPCR desensitization and signaling.
Experimental Workflow
Figure 4: β-Arrestin Recruitment Assay Workflow. A simplified workflow for a β-arrestin recruitment assay, a common method to study GPCR regulation and signaling.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low signal-to-background ratio | 1. Low expression of the tagged C5aR1 or β-arrestin. 2. Suboptimal assay reagents or conditions. | 1. Confirm the expression and functionality of the fusion proteins. 2. Optimize substrate concentration and incubation time. Ensure the plate reader settings are appropriate for the assay. |
| High background signal | 1. Constitutive activity of the overexpressed C5aR1. 2. Non-specific interactions of the reporter proteins. | 1. This can be inherent to the cell line. Ensure you have a good dynamic range between basal and stimulated signal. 2. Use a parental cell line lacking the C5aR1 construct as a negative control. |
| This compound shows no inhibition | 1. This compound may be a biased agonist/antagonist and does not affect the β-arrestin pathway. 2. C5a concentration is too high. | 1. Compare the results with other functional assays (e.g., calcium mobilization) to assess for biased signaling. 2. Use a C5a concentration at or near the EC₅₀ for β-arrestin recruitment. |
| "Bell-shaped" dose-response curve | 1. Compound cytotoxicity at high concentrations. 2. Compound interference with the reporter system at high concentrations. | 1. Perform a cell viability assay with the same concentrations of this compound. 2. Test the compound in a cell-free reporter assay to check for direct interference. |
Comparative IC₅₀ Data for C5aR1 Antagonists
The following table summarizes publicly available IC₅₀ values for various C5aR1 antagonists in different functional assays. This data can serve as a reference for expected potencies, although direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Assay Type | Cell Type | IC₅₀ (nM) | Reference |
| Avacopan (CCX168) | Calcium Mobilization | Human Neutrophils | 0.4 | [2] |
| PMX53 | Calcium Mobilization | Human Neutrophils | ~20 | [3] |
| PMX205 | ERK1/2 Phosphorylation | Human Monocyte-Derived Macrophages | 186 | [4] |
| DF2593A | β-Arrestin Recruitment | CHO-K1 cells | 1.8 | [5] |
| NDT9513727 | Calcium Mobilization | Human Neutrophils | 2.5 |
Note: IC₅₀ values for this compound are not yet widely available in the public domain. The data presented here for other inhibitors are for comparative purposes only.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Materials:
-
Cells expressing C5aR1 (e.g., U937, HL-60, or a transfected cell line)
-
Assay buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and 0.1% BSA)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (if required)
-
C5a (recombinant human)
-
This compound
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Seed cells in the microplate at an appropriate density and allow them to adhere if necessary.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the inhibitor to the respective wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~520 nm emission for Fluo-4).
-
C5a Stimulation: Program the injector to add a pre-determined concentration of C5a (e.g., EC₈₀) to the wells.
-
Data Acquisition: Record the fluorescence intensity before and after the addition of C5a in real-time.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) and plot the response against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate membranes with appropriate pore size
-
Cells capable of chemotaxis (e.g., human neutrophils, monocytes)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
C5a
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Setup: Add the chemotaxis buffer containing C5a to the lower wells of the chamber.
-
Cell Preparation: Resuspend the cells in chemotaxis buffer.
-
Inhibitor Treatment: Incubate the cell suspension with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Addition: Place the porous membrane over the lower wells and add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a duration sufficient to allow migration (e.g., 60-90 minutes for neutrophils).
-
Cell Staining and Counting: After incubation, remove the membrane, scrape off the non-migrated cells from the top surface, and stain the migrated cells on the bottom surface.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Plot the number of migrated cells against the concentration of this compound to calculate the IC₅₀.
Protocol 3: β-Arrestin Recruitment Assay (Example using a commercial kit)
Materials:
-
A commercial β-arrestin recruitment assay kit (e.g., PathHunter® from DiscoverX) containing engineered cells and detection reagents.
-
White, solid-bottom 96-well or 384-well plates.
-
C5a
-
This compound
-
Luminometer
Procedure:
-
Cell Plating: Follow the kit instructions to thaw and plate the engineered cells.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells.
-
C5a Stimulation: Add C5a at a concentration of EC₈₀ (as determined from a prior dose-response experiment) to all wells except the negative control.
-
Incubation: Incubate the plate according to the manufacturer's protocol (e.g., 60-90 minutes at 37°C).
-
Detection: Add the detection reagents provided in the kit and incubate for the recommended time at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the signal against the inhibitor concentration to determine the IC₅₀ value.
References
- 1. C5 Functional Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]
- 5. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling C5aR-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for storing and handling C5aR-IN-3, a potent C5a receptor (C5aR) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is generally stable when stored at room temperature.[1] However, for long-term storage, it is recommended to store the powder at -20°C. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Ensure you are using anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[2]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration. If you encounter solubility issues, gentle warming (not exceeding 40°C) or brief sonication can aid in dissolution.[2] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, stock solutions in DMSO are typically stable for several months. For specific stability information, it is best to consult the supplier's datasheet if available.
Q5: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental buffer/media. What should I do?
A5: This phenomenon, known as "solvent shock," is common for hydrophobic compounds dissolved in DMSO. To avoid this, it is recommended to perform a serial dilution of your DMSO stock solution in your aqueous buffer or media. Add the stock solution dropwise while vortexing or mixing the aqueous solution to ensure rapid and even dispersion. Also, ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[3][4]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage of stock solution (e.g., multiple freeze-thaw cycles, exposure to light). | Prepare fresh stock solutions and aliquot for single use. Store aliquots at -80°C and protect from light. |
| Low Compound Concentration: Inaccurate pipetting or loss of compound due to precipitation. | Visually inspect for precipitation after dilution. Use calibrated pipettes. Consider performing a concentration check of the working solution. | |
| Cellular Efflux: Some cell lines may actively pump out the inhibitor. | Co-incubate with an efflux pump inhibitor (e.g., verapamil), if appropriate for the experimental design. | |
| Cell Toxicity Observed | High DMSO Concentration: Final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically < 0.5%). Run a vehicle control with the same DMSO concentration. |
| Off-Target Effects: The inhibitor may have off-target effects at the concentration used. | Perform a dose-response curve to determine the optimal non-toxic concentration. Test the inhibitor in a C5aR-negative cell line as a control. | |
| Precipitation in Media | Poor Aqueous Solubility: The compound's solubility limit is exceeded in the aqueous media. | Perform a solubility test in your specific media. Lower the final concentration of the inhibitor. Consider using a formulation aid like a small percentage of serum or a biocompatible solubilizer, if compatible with your assay. |
In Vivo Experimentation
| Problem | Possible Cause | Recommended Solution |
| Lack of Efficacy | Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized. | Consider alternative routes of administration (e.g., intravenous, intraperitoneal). Consult literature for pharmacokinetic data on similar compounds. |
| Inadequate Dosing: The dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-escalation study to determine the optimal effective dose. | |
| Rapid Clearance: The compound may be quickly cleared from circulation. | Determine the pharmacokinetic profile of the compound to inform the dosing schedule (e.g., more frequent dosing). | |
| Adverse Effects in Animals | Vehicle Toxicity: The vehicle used for administration (e.g., high concentration of DMSO) may be causing toxicity. | Optimize the vehicle formulation to be well-tolerated. Common in vivo vehicles include saline, PBS, or solutions containing co-solvents like PEG400, Tween 80, or carboxymethylcellulose. |
| Off-Target Effects: The inhibitor may be interacting with other receptors or pathways in vivo. | Carefully observe animals for any signs of toxicity. Consider using a lower dose or a more specific C5aR antagonist if available. |
Experimental Protocols
General Protocol for In Vitro C5aR Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on C5a-induced cellular responses, such as calcium mobilization or chemotaxis.
1. Cell Preparation:
-
Culture a cell line endogenously expressing C5aR (e.g., human neutrophils, U937 cells) or a cell line stably transfected with C5aR.
-
On the day of the experiment, harvest the cells and resuspend them in an appropriate assay buffer.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
3. Inhibition Assay:
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells with an EC80 concentration of C5a.
-
Measure the cellular response (e.g., intracellular calcium flux using a fluorescent indicator like Fura-2 or Fluo-4, or cell migration using a Boyden chamber assay).
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
C5aR Signaling Pathway
Caption: C5aR signaling cascade upon C5a binding and its inhibition by this compound.
Experimental Workflow for In Vitro this compound Testing
Caption: A typical workflow for an in vitro experiment using this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of C5aR Antagonists
For Researchers, Scientists, and Drug Development Professionals
The complement C5a receptor (C5aR), also known as CD88, is a G-protein-coupled receptor that plays a pivotal role in the inflammatory response.[1][2][3] Its activation by the anaphylatoxin C5a triggers a cascade of events, including chemotaxis of immune cells, release of inflammatory mediators, and vasodilation.[2] Consequently, C5aR has emerged as a promising therapeutic target for a wide range of inflammatory and autoimmune diseases.[4] This guide provides a comparative analysis of the efficacy of various C5aR antagonists, supported by experimental data, to aid researchers in their drug development endeavors. While this guide aims to be comprehensive, specific data for a compound designated "C5aR-IN-3" was not publicly available at the time of this review. The following sections detail the efficacy, experimental protocols, and signaling pathways related to several prominent C5aR antagonists.
Quantitative Efficacy of C5aR Antagonists
The following table summarizes the in vitro and in vivo efficacy of several C5aR antagonists based on available preclinical data.
| Compound | Type | Assay | Model | Efficacy Metric | Value | Reference |
| PMX53 | Cyclic Peptide | C5a-induced Neutrophil Mobilization | Mouse | Effective Dose | 1 mg/kg (i.v.) | |
| C5a-induced TNF-α Release | Mouse | Inhibition | ~90% at 1 and 3 mg/kg | |||
| Human Polymorphonuclear Leukocytes (PMNs) | In vitro | IC50 | 20 nM | |||
| C5a-induced PMN Mobilization | Mouse | Median Effective Time (ET50) | 14.0 h | |||
| JPE-1375 | Linear Peptidomimetic | C5a-induced Neutrophil Mobilization | Mouse | Effective Dose | 1 mg/kg (i.v.) | |
| C5a-induced TNF-α Release | Mouse | Inhibition | ~90% at 1 and 3 mg/kg | |||
| C5a-induced PMN Mobilization | Mouse | Median Effective Time (ET50) | 1.3 h | |||
| W-54011 | Small Molecule | LPS-induced Lung Injury | Rat | Histological Improvement | Near normal lung structure at 1 and 5 mg/kg | |
| LPS-induced Lung Injury | Rat | Wet/Dry Ratio Reduction | Significant reduction at 1 and 5 mg/kg | |||
| Anti-mC5aR mAb | Monoclonal Antibody | Collagen-Induced Arthritis (CIA) | Mouse | Clinical Score | Almost complete inhibition of disease progression | |
| Collagen-Induced Arthritis (CIA) | Mouse | Inflammatory Markers (TNF-α, IL-6, IL-17A) | Reduced locally in paws | |||
| Avacopan | Small Molecule | Not specified in provided results | Not specified | Not specified | Not specified | |
| JJ47 | Small Molecule | Inhibition of Ca2+ release | U937 cells | IC50 | Not specified | |
| 3D53 | Small Molecule | Inhibition of Ca2+ release | Neutrophils | IC50 | Not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the C5aR signaling pathway and a typical experimental workflow.
Caption: C5aR signaling cascade upon ligand binding and its inhibition.
Caption: Workflow for in vivo assessment of C5aR antagonist efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparison of C5aR antagonists.
1. In Vivo C5a-Induced Neutrophil Mobilization and TNF-α Release Assay
This pharmacodynamic assay is used to evaluate the in vivo efficacy and duration of action of C5aR antagonists.
-
Animals: Wild-type mice (e.g., C57BL/6) are used. C5a receptor-deficient mice can be used as a control to confirm the response is C5aR1-driven.
-
Antagonist Administration: C5aR antagonists (e.g., PMX53, JPE-1375) or vehicle are administered intravenously (i.v.) at varying doses (e.g., 0.3, 1, 3 mg/kg) at different time points (e.g., 15 minutes, 2, 6, 24 hours) prior to C5a challenge.
-
C5a Challenge: Recombinant mouse C5a (e.g., 50 μg/kg) is injected intravenously to induce a biological response.
-
Sample Collection: Blood samples are collected at specified time points (e.g., 60 minutes) after C5a injection.
-
Analysis:
-
Neutrophil Mobilization: The percentage of circulating polymorphonuclear leukocytes (PMNs) is determined using flow cytometry or hematology analyzers.
-
TNF-α Levels: Plasma concentrations of TNF-α are measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Efficacy Calculation: The inhibitory effect of the antagonist is calculated by comparing the response in treated animals to that in vehicle-treated controls. The median effective time (ET50) can be calculated to determine the duration of action.
2. Mouse Collagen-Induced Arthritis (CIA) Model
This model is used to assess the therapeutic potential of C5aR antagonists in a model of rheumatoid arthritis.
-
Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.
-
Antagonist Treatment: Once clinical signs of arthritis appear, mice are treated with the C5aR antagonist (e.g., anti-mC5aR monoclonal antibody) or a placebo. Treatment can be administered as single or multiple doses.
-
Clinical Assessment: The severity of arthritis is monitored by a clinical scoring system based on paw swelling and inflammation.
-
Histological Analysis: At the end of the study, joint tissues are collected for histological examination to assess bone and cartilage destruction.
-
Biomarker Analysis: Paws can be collected to measure local levels of inflammatory markers such as TNF-α, IL-6, and IL-17A by methods like ELISA or quantitative PCR. The infiltration of neutrophils and macrophages can also be quantified.
3. In Vitro Calcium Mobilization Assay
This assay is used to determine the in vitro potency of C5aR antagonists by measuring their ability to inhibit C5a-induced intracellular calcium release.
-
Cell Lines: Human cell lines endogenously expressing C5aR (e.g., U937 monocytes) or transfected cell lines are used.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the C5aR antagonist.
-
C5a Stimulation: Cells are then stimulated with a fixed concentration of C5a.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorometer or a fluorescence plate reader.
-
Potency Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to determine the antagonist's potency.
This guide provides a foundational comparison of several C5aR antagonists. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their research when selecting and evaluating these compounds.
References
Validating C5aR-IN-3 Specificity: A Comparative Guide Using C5aR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and specific therapeutics targeting inflammatory and autoimmune diseases, the complement C5a receptor (C5aR) has emerged as a critical target. The development of small molecule inhibitors for C5aR holds immense promise, but ensuring their specificity is paramount to avoid off-target effects and ensure clinical efficacy. This guide provides a comparative overview of validating the specificity of C5aR inhibitors, with a focus on C5aR-IN-3, using the gold-standard method of C5aR knockout (KO) models. We will compare the available information on this compound with established C5aR antagonists, Avacopan and PMX53, for which specificity has been rigorously tested in knockout systems.
The Critical Role of C5aR and the Need for Specific Inhibition
The complement system is a vital component of innate immunity, and its activation leads to the generation of the potent pro-inflammatory mediator C5a. C5a binds to its G protein-coupled receptor, C5aR (also known as CD88), expressed primarily on myeloid cells such as neutrophils, monocytes, and macrophages.[1] This interaction triggers a cascade of downstream signaling events, including the activation of PI3K/Akt and MAPK pathways, leading to chemotaxis, inflammation, and the release of cytotoxic molecules.[1] While essential for host defense, dysregulated C5a-C5aR signaling is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders. Therefore, specific inhibition of C5aR presents a compelling therapeutic strategy.
This compound: A Novel C5aR Inhibitor
This compound is a novel and potent inhibitor of the C5a receptor. Information from patent literature identifies it as "compound 89" within the patent WO2022028586A1. While this compound shows promise for the research of inflammatory diseases, publicly available data on its specificity, particularly from studies utilizing C5aR knockout models, is currently limited. To understand the benchmark for validating such a compound, we will compare it to two well-characterized C5aR inhibitors.
The Gold Standard: Validating Specificity with C5aR Knockout Models
The most definitive method to confirm that the effects of a pharmacological inhibitor are mediated through its intended target is to test its activity in a biological system lacking that target. C5aR knockout (KO) mice, which are genetically engineered to not express the C5a receptor, are invaluable tools for this purpose. If an inhibitor is specific for C5aR, it should elicit a biological response in wild-type (WT) animals but have no effect in C5aR KO mice.
Comparative Analysis of C5aR Inhibitor Specificity
To illustrate the ideal validation process, we will examine the experimental evidence for two other C5aR inhibitors, Avacopan and PMX53, in C5aR knockout or modified systems.
| Inhibitor | Target | Validation Model | Key Findings | Reference |
| This compound | C5aR | Data not publicly available | A potent C5aR inhibitor with potential for inflammatory disease research. Specificity in knockout models is not yet documented in public literature. | |
| Avacopan (CCX168) | Human C5aR | Human C5aR knock-in mice | Avacopan is specific for the human C5aR. Preclinical evaluation of its efficacy and mechanism of action was conducted in mice where the murine C5aR was replaced with the human counterpart. This demonstrates the inhibitor's specificity for the human receptor in an in vivo setting. | |
| PMX53 | C5aR1 | C5a receptor-deficient mice | Studies using C5aR1 knockout mice demonstrated that C5a-induced neutrophil mobilization and TNF-α production were significantly reduced in these mice. PMX53 was shown to inhibit these responses in wild-type mice, and the lack of a significant residual effect in knockout mice treated with the inhibitor would confirm its specificity for C5aR1. |
Experimental Protocols for Specificity Validation
The following are generalized protocols based on published studies for validating C5aR inhibitor specificity using knockout models.
In Vivo Model of C5a-Induced Neutrophil Mobilization
This assay assesses the ability of a C5aR inhibitor to block the C5a-mediated release of neutrophils from the bone marrow into the bloodstream.
Methodology:
-
Animal Groups: Wild-type (WT) and C5aR knockout (KO) mice are used.
-
Inhibitor Administration: A cohort of WT mice is pre-treated with the C5aR inhibitor (e.g., this compound) at a specified dose and route of administration. A vehicle control group for both WT and KO mice is also included.
-
C5a Challenge: Mice are challenged with an intravenous injection of recombinant mouse C5a.
-
Blood Collection: Blood samples are collected at various time points post-C5a injection.
-
Analysis: Complete blood counts are performed to quantify the number of circulating neutrophils.
-
Expected Outcome for a Specific Inhibitor:
-
WT + Vehicle: A significant increase in circulating neutrophils following C5a challenge.
-
WT + Inhibitor: A significant reduction or complete blockade of the C5a-induced neutrophilia.
-
KO + Vehicle: No significant increase in neutrophils in response to C5a, confirming the response is C5aR-dependent.
-
KO + Inhibitor: No effect of the inhibitor, as the target receptor is absent.
-
In Vitro Chemotaxis Assay
This assay measures the ability of a C5aR inhibitor to block the migration of immune cells towards a C5a gradient.
Methodology:
-
Cell Isolation: Primary neutrophils or monocytes are isolated from the bone marrow or peripheral blood of both WT and C5aR KO mice.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Experimental Setup:
-
The lower wells contain varying concentrations of C5a as a chemoattractant.
-
The isolated cells are pre-incubated with either the C5aR inhibitor or vehicle control and then placed in the upper wells.
-
-
Incubation: The chamber is incubated to allow for cell migration through the membrane.
-
Analysis: The number of migrated cells in the lower wells is quantified using a cell counter or by staining and microscopy.
-
Expected Outcome for a Specific Inhibitor:
-
WT cells + Vehicle: Dose-dependent migration towards C5a.
-
WT cells + Inhibitor: Inhibition of C5a-induced cell migration.
-
KO cells + Vehicle: No migration towards C5a, confirming C5aR's role in chemotaxis.
-
KO cells + Inhibitor: No effect of the inhibitor on the already non-responsive KO cells.
-
Visualizing the Pathways and Processes
To better understand the context of C5aR inhibition and the experimental workflow for its validation, the following diagrams are provided.
Caption: C5aR Signaling Pathway.
Caption: Experimental Workflow for In Vivo Specificity Validation.
Conclusion
The validation of inhibitor specificity is a cornerstone of robust pharmacological research and drug development. While this compound is presented as a potent C5aR inhibitor, its definitive validation in the public domain through the use of C5aR knockout models is not yet available. The established examples of Avacopan and PMX53 highlight the indispensable role of such models in unequivocally demonstrating target engagement and specificity. For any novel C5aR inhibitor, including this compound, conducting and publishing studies in C5aR knockout animals will be crucial to solidify its scientific value and potential as a therapeutic candidate. Researchers are encouraged to employ these rigorous validation strategies to ensure the quality and reliability of their findings in the pursuit of new treatments for complement-driven diseases.
References
C5aR-IN-3 vs. PMX53: A Comparative Analysis of C5a Receptor Antagonists
A note to the reader: This guide provides a comprehensive analysis of the well-characterized C5a receptor antagonist, PMX53. While the topic of this guide is a comparative analysis with C5aR-IN-3, a thorough review of publicly available scientific literature and databases reveals a significant lack of data for this compound. It is described as a potent inhibitor of the C5a receptor (C5aR) and is referenced in patent literature (WO2022028586A1, compound 89); however, its chemical structure, mechanism of action, and experimental data are not publicly available at this time.[1] Consequently, a direct, data-driven comparison is not feasible. This guide will therefore provide a detailed overview of PMX53, serving as a benchmark for the evaluation of other C5aR antagonists as their data becomes available.
Introduction to C5a and its Receptor, C5aR1
The complement system, a crucial component of innate immunity, can become dysregulated in numerous inflammatory and autoimmune diseases. A key mediator in this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through the G protein-coupled receptor, C5aR1 (CD88). Activation of C5aR1 on various immune cells, including neutrophils and macrophages, triggers a cascade of events such as chemotaxis, degranulation, and the release of pro-inflammatory cytokines, contributing to tissue damage. Therefore, antagonism of the C5a-C5aR1 axis represents a promising therapeutic strategy for a range of inflammatory conditions.
PMX53: A Well-Characterized C5aR1 Antagonist
PMX53 is a synthetic, cyclic hexapeptide that acts as a potent and selective antagonist of the C5aR1.[2] Its structure is Ace-Phe-[Orn-Pro-dCha-Trp-Arg].[1] It has been extensively used as a research tool to investigate the role of the C5a-C5aR1 axis in various disease models.
Mechanism of Action
PMX53 is a non-competitive inhibitor of C5aR1.[3][4] It binds to a site on the receptor that is distinct from the C5a binding site, allosterically preventing receptor activation by C5a. While it is a potent antagonist of C5aR1, it is important to note that at higher concentrations (≥30 nM), PMX53 has been shown to act as an agonist for the Mas-related gene 2 (MrgX2), which can lead to mast cell degranulation.
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a series of intracellular signaling events, leading to a cellular inflammatory response. A simplified representation of this pathway is depicted below.
Caption: Simplified C5aR1 signaling pathway and the inhibitory action of PMX53.
Performance Data for PMX53
The following tables summarize key in vitro and in vivo performance data for PMX53 based on published studies.
In Vitro Potency of PMX53
| Assay | Cell Type | Species | IC50 | Reference |
| C5a-induced Myeloperoxidase Release | Neutrophils | Human | 22 nM | |
| C5a-induced Chemotaxis | Neutrophils | Human | 75 nM | |
| C5a Receptor Binding | - | Human | 20 nM |
In Vivo Efficacy and Pharmacokinetics of PMX53 in Mice
| Parameter | Value | Route of Administration | Reference |
| Minimally Effective Dose (Inhibition of PMN mobilization & TNF production) | 1 mg/kg | Intravenous (i.v.) | |
| In Vivo Active Duration | Up to 6 hours | Intravenous (i.v.) | |
| Plasma Half-life (t1/2) | 1.3 hours | Intravenous (i.v.) | |
| Oral Bioavailability | ~9% | Oral (p.o.) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate C5aR antagonists like PMX53.
In Vitro Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells, typically neutrophils, towards a chemoattractant like C5a.
References
Navigating the Specificity of C5aR Inhibition: A Comparative Analysis of Avacopan and PMX53
For researchers, scientists, and drug development professionals, understanding the precise interactions of therapeutic candidates is paramount. In the realm of complement-mediated diseases, the C5a receptor (C5aR1) has emerged as a critical therapeutic target. This guide provides a detailed comparison of the cross-reactivity profiles of two prominent C5aR1 antagonists, the non-peptide small molecule Avacopan and the peptide-based inhibitor PMX53, with other key complement receptors, C5L2 (C5aR2) and C3aR.
The complement system, a cornerstone of innate immunity, can become dysregulated and drive inflammatory processes in a multitude of diseases. The anaphylatoxin C5a is a potent pro-inflammatory mediator that exerts its effects primarily through the G protein-coupled receptor C5aR1 (CD88). Consequently, the development of specific C5aR1 antagonists is a major focus of therapeutic research. However, the existence of a second C5a receptor, C5L2 (also known as GPR77 or C5aR2), and the structurally related C3a receptor (C3aR) necessitates a thorough evaluation of inhibitor selectivity to ensure targeted therapeutic action and minimize off-target effects.
Comparative Selectivity Profiles
To provide a clear overview of the selectivity of Avacopan and PMX53, their reported activities at C5aR1, C5L2, and C3aR are summarized below.
| Compound | Target Receptor | Alternative Receptors |
| C5aR1 (CD88) | C5L2 (C5aR2/GPR77) | |
| Avacopan | Antagonist | No Activity Observed[1] |
| PMX53 | Antagonist | Does Not Bind[2][3][4] |
Avacopan , an orally available small molecule, demonstrates high selectivity for the C5aR1. Studies have shown that it does not exhibit any activity at the alternative C5a receptor, C5L2, or the C3a receptor. This specificity is a key attribute, as it suggests that the therapeutic effects of Avacopan are mediated solely through the blockade of C5aR1 signaling.
PMX53 , a cyclic hexapeptide, is also a potent and widely used C5aR1 antagonist. It is reported to be highly selective for C5aR1 and does not bind to C5L2. While specific activity data against C3aR is not as explicitly detailed in the provided search results, its established high selectivity for C5aR1 suggests minimal to no cross-reactivity with C3aR.
Signaling Pathways and Inhibition
The interaction of C5a with its receptors triggers distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
As illustrated, both Avacopan and PMX53 act by blocking the binding of C5a to C5aR1, thereby inhibiting the downstream signaling cascade that leads to inflammation and cell migration.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of inhibitor selectivity relies on robust and specific experimental assays. Below are detailed protocols for key experiments used to evaluate the cross-reactivity of C5aR antagonists.
Radioligand Binding Assays
This method directly measures the ability of a compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of the test compound for C5aR1, C5L2, and C3aR.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing high levels of human C5aR1, C5L2, or C3aR (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., ¹²⁵I-C5a for C5aR1 and C5L2, or ¹²⁵I-C3a for C3aR).
-
Add increasing concentrations of the unlabeled test compound (e.g., Avacopan or PMX53).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation and are crucial for confirming the antagonistic properties of a compound.
Objective: To assess the ability of the test compound to inhibit agonist-induced intracellular calcium release.
Protocol:
-
Cell Preparation:
-
Load cells expressing the target receptor (C5aR1, C5L2, or C3aR) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of the test antagonist.
-
Stimulate the cells with a known agonist (e.g., C5a for C5aR1 and C5L2, C3a for C3aR) at a concentration that elicits a submaximal response (EC₈₀).
-
Measure the change in intracellular calcium concentration using a fluorometric plate reader or a flow cytometer.
-
-
Data Analysis:
-
Determine the IC₅₀ of the antagonist for the inhibition of the agonist-induced calcium response.
-
Objective: To evaluate the effect of the antagonist on agonist-induced cell migration.
Protocol:
-
Cell Preparation:
-
Isolate primary cells that endogenously express the receptors of interest (e.g., human neutrophils or monocytes).
-
-
Assay Setup:
-
Use a Boyden chamber or a similar transwell migration system with a porous membrane.
-
Place a chemoattractant (C5a or C3a) in the lower chamber.
-
Add the cells, pre-incubated with or without the test antagonist, to the upper chamber.
-
-
Incubation and Quantification:
-
Incubate the chamber to allow cell migration towards the chemoattractant.
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or using a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis at different antagonist concentrations to determine the IC₅₀.
-
Conclusion
The selective inhibition of C5aR1 is a promising strategy for the treatment of a range of inflammatory diseases. The data available for Avacopan and PMX53 demonstrate their high selectivity for C5aR1 over other closely related complement receptors, C5L2 and C3aR. This high degree of specificity is a critical feature, minimizing the potential for off-target effects and ensuring that their therapeutic action is directed at the intended molecular target. For researchers and drug developers, the use of well-characterized, selective inhibitors and the application of rigorous experimental protocols are essential for advancing our understanding of complement biology and for the successful development of novel therapeutics.
References
Comparative Performance of C5aR Antagonists: A Human vs. Mouse Perspective
A comparative analysis of C5a receptor (C5aR) antagonists is crucial for the translation of preclinical research to clinical applications. While the specific compound C5aR-IN-3 has been identified as a potent C5aR inhibitor, detailed public data on its comparative performance in human versus mouse systems is currently limited. The available information primarily originates from patent literature and commercial suppliers, lacking in-depth experimental data for a direct comparison[1][2].
To address the core requirements of this guide, we will therefore focus on a well-characterized C5aR1 antagonist, PMX205 , for which there is available data in both human and murine models. This will serve as a representative comparison for researchers and drug development professionals interested in the species-specific performance of C5aR inhibitors.
C5aR1 Signaling Pathway: A Conserved Mechanism
The C5a receptor 1 (C5aR1, also known as CD88) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Upon binding its ligand, the complement component C5a, C5aR1 initiates a signaling cascade that is largely conserved between humans and mice. This cascade leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Activation of C5aR1 typically involves coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for mediating the inflammatory effects of C5a.
Below is a generalized diagram of the C5aR1 signaling pathway, applicable to both human and mouse cells.
References
Validating the Therapeutic Potential of C5aR Antagonists in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) and its primary receptor, C5aR1 (CD88), represent a critical axis in the innate immune system. Dysregulation of the C5a-C5aR1 signaling pathway is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. Consequently, the development of C5aR1 antagonists is a highly active area of therapeutic research. This guide provides a comparative analysis of key preclinical C5aR1 inhibitors, offering insights into their therapeutic potential. While specific data for a compound designated "C5aR-IN-3" is not publicly available, this guide will utilize data from well-characterized small molecule C5aR1 antagonists to serve as a benchmark for evaluating novel compounds in this class.
The C5a-C5aR1 Signaling Pathway
Activation of the complement cascade leads to the generation of C5a, a potent pro-inflammatory anaphylatoxin.[1][2][3] C5a binds to C5aR1, a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[4][5] This interaction triggers a cascade of intracellular signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways, leading to a variety of cellular responses. These responses include chemotaxis, the release of pro-inflammatory cytokines and chemokines, and the generation of reactive oxygen species, all of which contribute to the inflammatory response.
Comparative Analysis of Preclinical C5aR1 Antagonists
This section compares the performance of several well-characterized small molecule C5aR1 inhibitors in preclinical studies. These compounds serve as valuable benchmarks for the evaluation of new chemical entities targeting C5aR1. The alternatives discussed include peptidic antagonists (PMX53, PMX205, JPE-1375) and non-peptidic antagonists (CCX168/avacopan).
In Vitro Potency and Activity
The in vitro potency of C5aR1 antagonists is a critical determinant of their therapeutic potential. A systematic characterization of several inhibitors has revealed differences in their potency depending on the signaling pathway being measured.
| Compound | Type | Target | Assay | Potency (IC50/pA2) | Reference |
| PMX53 | Peptidic | Human C5aR1 | β-arrestin 2 Recruitment | 8.1 | |
| ERK1/2 Signaling | 8.3 | ||||
| cAMP Signaling | 7.9 | ||||
| PMX205 | Peptidic | Human C5aR1 | β-arrestin 2 Recruitment | 7.9 | |
| ERK1/2 Signaling | 8.0 | ||||
| cAMP Signaling | 7.6 | ||||
| JPE-1375 | Peptidic | Human C5aR1 | β-arrestin 2 Recruitment | 7.5 | |
| ERK1/2 Signaling | 7.8 | ||||
| cAMP Signaling | 7.2 | ||||
| CCX168 (Avacopan) | Non-peptidic | Human C5aR1 | β-arrestin 2 Recruitment | 8.8 | |
| ERK1/2 Signaling | 8.9 | ||||
| cAMP Signaling | 9.0 |
Note: pA2 values are presented for insurmountable antagonists where IC50 is not appropriate. Higher pA2 and pIC50 values indicate greater potency.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of C5aR1 antagonists has been validated in various animal models of inflammatory diseases.
| Compound | Preclinical Model | Species | Key Findings | Reference |
| Anti-mC5aR mAb | Collagen-Induced Arthritis (CIA) | Mouse | Almost complete inhibition of clinical disease progression; reduced bone and cartilage destruction. | |
| PMX53 | C5a-induced Neutrophilia | Mouse | Dose-dependent inhibition of neutrophil mobilization and TNF-α production. | |
| JPE-1375 | C5a-induced Neutrophilia | Mouse | Dose-dependent inhibition of neutrophil mobilization and TNF-α production. | |
| DF3016A | Ischemic Neuroinflammatory Injury | Rat | Orally bioavailable with good brain penetration; protected neuronal viability and reduced pro-inflammatory cytokines. | |
| C5aR Antagonist | Diet-induced Obesity | Mouse | Reduced diet-induced obesity, metabolic dysfunction, and adipose tissue inflammation. |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of a drug candidate is crucial for its clinical development.
| Compound | Species | Administration | Key PK Parameters | Reference |
| PMX53 | Mouse | Intravenous | Rapid plasma distribution and elimination. Longer half-life compared to JPE-1375. | |
| JPE-1375 | Mouse | Intravenous | Rapid plasma distribution and elimination. | |
| PMX205 | Mouse | Subcutaneous | High bioavailability (>90%), prolonged plasma and CNS exposure. No accumulation with repeated dosing. | |
| DF3016A | Rat | Oral | Bioavailability = 69%, t1/2 = 6.1 h, good brain penetration. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
C5a-Induced Neutrophilia Model in Mice
This in vivo pharmacodynamic model is used to assess the efficacy of C5aR1 antagonists.
Detailed Steps:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.
-
Antagonist Administration: The C5aR1 antagonist (e.g., PMX53, JPE-1375) or vehicle is administered at various doses via the desired route (e.g., intravenous, subcutaneous, or oral) at a specified time before the C5a challenge.
-
C5a Challenge: Recombinant mouse C5a (e.g., 50 μg/kg) is administered intravenously to induce a rapid and transient neutrophilia and TNF-α release.
-
Blood Collection: Blood samples are collected at multiple time points (e.g., 5, 15, 30, and 60 minutes) after the C5a challenge.
-
Analysis:
-
Neutrophil Count: Whole blood is analyzed by flow cytometry to determine the number of circulating neutrophils (e.g., CD45+Ly6G+ cells).
-
TNF-α Measurement: Plasma is separated, and TNF-α levels are quantified using a commercial ELISA kit.
-
In Vitro β-arrestin 2 Recruitment Assay
This assay measures the ability of a compound to inhibit C5a-induced recruitment of β-arrestin 2 to the C5aR1.
Principle: Upon ligand binding and GPCR activation, β-arrestin 2 is recruited to the receptor. This interaction can be measured using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).
General Protocol (EFC-based):
-
Cell Line: A stable cell line co-expressing C5aR1 fused to a small enzyme fragment and β-arrestin 2 fused to a larger, complementing enzyme fragment is used.
-
Cell Plating: Cells are seeded into a 96- or 384-well plate and incubated overnight.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the C5aR1 antagonist or vehicle for a specified time.
-
C5a Stimulation: C5a is added to the wells to stimulate β-arrestin 2 recruitment.
-
Signal Detection: The substrate for the complemented enzyme is added, and the resulting luminescent signal is measured using a plate reader. The signal is proportional to the extent of β-arrestin 2 recruitment.
-
Data Analysis: The IC50 value of the antagonist is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Logical Comparison of C5aR1 Antagonist Classes
The selection of a C5aR1 antagonist for therapeutic development depends on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the intended therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through C5a receptor and C3a receptor diminishes function of murine natural regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Small Molecule C5aR Antagonists Versus Anti-C5a Monoclonal Antibodies in Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, can become dysregulated in numerous inflammatory and autoimmune diseases, leading to tissue damage. The C5a-C5aR1 signaling axis is a key driver of this pathology, making it a prime target for therapeutic intervention. Two major strategies have emerged to block this pathway: small molecule antagonists of the C5a receptor 1 (C5aR1), and monoclonal antibodies that neutralize the C5a ligand.
This guide provides an objective comparison of these two approaches, using a representative orally available C5aR1 antagonist, Avacopan (CCX168) , and an anti-C5a monoclonal antibody, Vilobelimab , as examples. The comparison is based on their distinct mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental data supporting their use.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between these two therapeutic modalities lies in their point of intervention within the C5a-C5aR1 axis.
Anti-C5a monoclonal antibodies , such as Vilobelimab, are large biologic molecules that bind directly to the C5a ligand in the fluid phase[1][2]. This sequestration of C5a prevents it from interacting with its receptors, C5aR1 and C5aR2, on the surface of immune cells, thereby neutralizing its pro-inflammatory effects[1][3]. A potential advantage of this approach is that it does not interfere with the formation of the membrane attack complex (MAC), which is important for lysing pathogens[4].
Small molecule C5aR1 antagonists , like Avacopan, are orally available drugs that act as competitive inhibitors of the C5aR1 receptor. They bind to the receptor, physically blocking the binding of C5a and preventing downstream signaling. This targeted approach specifically inhibits the pro-inflammatory signals mediated through C5aR1, while potentially leaving other C5a functions mediated by C5aR2 unaffected.
C5aR1 Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, on myeloid cells triggers a cascade of intracellular signaling events. This leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines and reactive oxygen species, all of which contribute to inflammation and tissue damage.
Performance Data: A Head-to-Head Comparison
Direct comparative clinical trials between a specific C5aR antagonist and an anti-C5a monoclonal antibody are limited. However, by examining data from separate studies, we can draw some comparisons.
Table 1: Quantitative Comparison of a Representative C5aR Antagonist and an Anti-C5a Monoclonal Antibody
| Parameter | C5aR Antagonist (Avacopan/CCX168) | Anti-C5a Monoclonal Antibody (Vilobelimab) | Reference(s) |
| Target | C5a Receptor 1 (C5aR1) | C5a Ligand | , |
| Binding Affinity | IC50: ~1-10 nM (in whole blood) | KD: 9.6 pM | , |
| Route of Administration | Oral | Intravenous | , |
| Half-life | ~98 hours (in humans) | Not explicitly stated, typical for mAbs | |
| Clinical Efficacy | Effective in ANCA-associated vasculitis | Showed survival benefit in severe COVID-19 | , |
Pharmacokinetic and Pharmacodynamic Insights
The route of administration and pharmacokinetic profiles of these two classes of drugs are markedly different, which has significant implications for their clinical use.
Table 2: Pharmacokinetic and Pharmacodynamic Profile Comparison
| Feature | C5aR Antagonist (Avacopan/CCX168) | Anti-C5a Monoclonal Antibody (Vilobelimab) | Reference(s) |
| Bioavailability | Orally bioavailable | Administered intravenously | , |
| Dosing Frequency | Twice daily | Multiple infusions over days | , |
| Target Engagement | Blocks C5a-induced CD11b upregulation on neutrophils by >94% at 30 mg BID | Reduces circulating C5a levels by ~87% | , |
| Onset of Action | Rapid, with near-complete target coverage throughout the day | Rapid suppression of C5a after first infusion | , |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these therapeutics. Below are outlines of key experimental protocols used to characterize C5aR antagonists and anti-C5a antibodies.
C5aR Binding Assay
Objective: To determine the binding affinity of a C5aR antagonist to the C5aR1 receptor.
Methodology:
-
Cell Line: Use a cell line stably expressing human C5aR1 (e.g., U937 cells or transfected HEK293 cells).
-
Radioligand: Utilize a radiolabeled C5a ligand (e.g., 125I-C5a).
-
Procedure:
-
Incubate the C5aR1-expressing cells with increasing concentrations of the unlabeled C5aR antagonist.
-
Add a fixed concentration of 125I-C5a to the cells.
-
Allow the binding to reach equilibrium.
-
Separate the cells from the unbound radioligand by filtration or centrifugation.
-
Measure the amount of bound radioactivity using a gamma counter.
-
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
C5a-Induced Chemotaxis Assay
Objective: To assess the functional ability of a C5aR antagonist or an anti-C5a antibody to inhibit C5a-induced cell migration.
Methodology:
-
Apparatus: Use a Boyden chamber or a similar transwell migration assay system with a porous membrane (e.g., 8 µm pore size for neutrophils).
-
Cells: Isolate primary human neutrophils from healthy donors.
-
Procedure:
-
Place a solution containing a chemoattractant (C5a) in the lower chamber of the Boyden chamber.
-
Pre-incubate the neutrophils with the C5aR antagonist or the anti-C5a antibody.
-
Place the pre-treated neutrophils in the upper chamber.
-
Incubate the chamber at 37°C to allow for cell migration.
-
After the incubation period, fix and stain the cells that have migrated to the underside of the membrane.
-
Quantify the number of migrated cells by microscopy or by extracting the stain and measuring absorbance.
-
-
Data Analysis: Compare the number of migrated cells in the presence and absence of the inhibitor to determine the inhibitory concentration (IC50).
C5a-Induced Cytokine Release Assay
Objective: To measure the ability of a C5aR antagonist or an anti-C5a antibody to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with C5a.
Methodology:
-
Cells: Use primary human monocytes or a monocytic cell line (e.g., THP-1).
-
Stimulation: Co-stimulate the cells with a low concentration of lipopolysaccharide (LPS) and C5a to enhance cytokine production.
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the C5aR antagonist or anti-C5a antibody.
-
Add LPS and C5a to the wells to stimulate the cells.
-
Incubate for a specified period (e.g., 16-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Determine the IC50 value of the inhibitor for the suppression of each cytokine.
Logical Comparison of Therapeutic Approaches
The choice between a small molecule C5aR antagonist and an anti-C5a monoclonal antibody depends on the specific therapeutic context, including the disease indication, desired route of administration, and patient population.
Conclusion
Both small molecule C5aR antagonists and anti-C5a monoclonal antibodies represent promising therapeutic strategies for a range of complement-mediated diseases. The choice between these two modalities will likely be driven by a variety of factors including the specific disease pathophysiology, the need for acute versus chronic treatment, and patient preference for oral versus intravenous administration. As more clinical data becomes available, a clearer picture will emerge regarding the optimal application of each of these innovative therapies.
References
Benchmarking C5aR-IN-3: A Comparative Guide to Small Molecule C5aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel C5a receptor (C5aR) antagonist, C5aR-IN-3, against established small molecule inhibitors. The complement component 5a (C5a) is a potent pro-inflammatory peptide, and its receptor, C5aR (also known as C5aR1 or CD88), is a key therapeutic target for a wide range of inflammatory and autoimmune diseases. This document summarizes publicly available performance data, outlines key experimental protocols for inhibitor characterization, and visualizes the underlying biological pathways and workflows to aid in research and development decisions.
Introduction to C5aR and its Inhibitors
The C5a-C5aR signaling axis is a critical component of the innate immune system. Upon activation of the complement cascade, C5a is generated and binds to C5aR, a G protein-coupled receptor (GPCR) primarily expressed on immune cells like neutrophils and macrophages. This interaction triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines. Dysregulation of this pathway is implicated in numerous pathologies, making C5aR an attractive target for therapeutic intervention.
This guide focuses on this compound, a potent C5aR inhibitor identified in patent literature (WO2022028586A1, compound 89)[1], and compares it with three well-characterized small molecule C5aR antagonists:
-
Avacopan (CCX168): An orally available, selective C5aR inhibitor approved for the treatment of ANCA-associated vasculitis. It is known to be a potent allosteric antagonist.
-
PMX53: A potent, cell-permeable, cyclic hexapeptide-based antagonist that has been extensively used in preclinical research. It acts as an orthosteric antagonist.
-
W-54011: A potent, orally active, non-peptide C5aR antagonist.
C5aR Signaling Pathway and Point of Inhibition
The binding of C5a to C5aR activates intracellular signaling pathways that drive inflammation. Small molecule inhibitors are designed to block this initial binding event, thereby preventing the downstream cellular responses. The diagram below illustrates the canonical C5aR signaling pathway and the mechanism of inhibition.
Caption: C5aR signaling pathway and inhibitor mechanism of action.
Quantitative Performance Comparison
Direct comparison of inhibitor potency can be challenging due to variations in assay conditions across different studies. The following table summarizes available in vitro data for the selected C5aR inhibitors.
Note: Quantitative activity data for this compound is not yet available in peer-reviewed publications. The compound is described as a potent inhibitor in patent WO2022028586A1[1]. For a definitive benchmark, this compound would need to be tested in standardized assays alongside these comparators.
| Compound | Type | Target | Assay Type | Potency (IC50 / Ki) | Citation(s) |
| This compound | Small Molecule | Human C5aR | Data Not Publicly Available | Data Not Publicly Available | [1] |
| Avacopan (CCX168) | Non-peptide | Human C5aR | Radioligand Binding ([¹²⁵I]-C5a) | 0.1 nM (IC50) | |
| Human C5aR | Chemotaxis (U937 cells) | 0.2 nM (Potency) | |||
| Human Neutrophils | Calcium Mobilization | 0.2 nM (IC50) | |||
| PMX53 | Cyclic Peptidomimetic | Human C5aR | C5a Binding | 20 nM (IC50) | [2] |
| Human Neutrophils | Myeloperoxidase Release | 22 nM (IC50) | [2] | ||
| Human Neutrophils | Chemotaxis | 75 nM (IC50) | |||
| W-54011 | Non-peptide | Human Neutrophils | Radioligand Binding ([¹²⁵I]-C5a) | 2.2 nM (Ki) | |
| Human Neutrophils | ROS Generation | 1.6 nM (IC50) | |||
| Human Neutrophils | Chemotaxis | 2.7 nM (IC50) | |||
| Human Neutrophils | Calcium Mobilization | 3.1 nM (IC50) |
Comparative Analysis of Inhibitor Binding
C5aR inhibitors can be broadly classified by their binding site on the receptor. Orthosteric antagonists bind to the same site as the endogenous ligand (C5a), directly competing with it. Allosteric antagonists bind to a different site on the receptor, inducing a conformational change that prevents ligand binding or receptor activation.
Caption: Binding modes of small molecule C5aR inhibitors.
Crystal structure data has revealed that the peptide antagonist PMX53 binds to the orthosteric site within the transmembrane helices and extracellular loops. In contrast, Avacopan binds to an allosteric site located near the intracellular face of the receptor. This distinction in binding mode can have significant implications for inhibitor pharmacology, including specificity, potential for biased signaling, and the nature of antagonism.
Experimental Protocols for Inhibitor Benchmarking
Standardized assays are crucial for the accurate assessment and comparison of C5aR inhibitors. Below are detailed methodologies for two key in vitro functional assays.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block C5a-induced intracellular calcium release, a primary event in C5aR signaling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human monocytic cell line expressing C5aR (e.g., U937) or freshly isolated human neutrophils.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Recombinant human C5a.
-
Test compounds (e.g., this compound) and reference inhibitors.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or spectrofluorometer.
Protocol:
-
Cell Preparation: Culture and harvest cells. Resuspend cells in assay buffer.
-
Dye Loading: Incubate cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).
-
Washing: Centrifuge the cells to remove excess dye and resuspend in fresh assay buffer.
-
Compound Pre-incubation: Dispense cells into a 96-well plate. Add serial dilutions of the test compound and reference inhibitors and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the plate reader. Establish a baseline fluorescence reading.
-
C5a Stimulation: Add a pre-determined concentration of C5a (typically EC80, the concentration giving 80% of the maximal response) to all wells simultaneously.
-
Data Acquisition: Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the calcium flux.
-
Data Analysis: Normalize the data to positive (C5a alone) and negative (buffer alone) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an inhibitor to block the directed migration of cells towards a C5a chemoattractant gradient.
Objective: To quantify the inhibition of C5a-mediated cell migration.
Materials:
-
Human neutrophils or a suitable myeloid cell line.
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with 3-5 µm pores).
-
Recombinant human C5a.
-
Test compounds and reference inhibitors.
-
Cell culture medium or assay buffer.
Protocol Workflow Diagram:
Caption: General workflow for a C5aR inhibitor chemotaxis assay.
Detailed Steps:
-
Chamber Setup: Add assay medium containing C5a to the lower wells of the chemotaxis plate.
-
Cell Preparation: Pre-incubate isolated cells with various concentrations of the test inhibitor or vehicle control.
-
Cell Seeding: Place the Transwell inserts into the wells. Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (e.g., 60-90 minutes).
-
Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them via microscopy or by using a fluorescent cell viability dye and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (C5a-induced migration). Determine the IC50 value by non-linear regression.
Conclusion
The development of potent and selective small molecule inhibitors of C5aR represents a promising therapeutic strategy for a host of inflammatory diseases. While established antagonists like the allosteric inhibitor Avacopan and the orthosteric tool compound PMX53 provide valuable benchmarks, new chemical entities such as this compound require rigorous, standardized testing to fully elucidate their therapeutic potential. The experimental frameworks and comparative data presented in this guide are intended to provide a foundation for such evaluations, facilitating the objective assessment of novel C5aR inhibitors as they advance through the drug discovery and development pipeline.
References
A Comparative Guide to Small Molecule and Peptide-Based C5aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) and its primary receptor, C5aR1 (or CD88), represent a critical axis in the inflammatory cascade. Dysregulation of C5a-C5aR1 signaling is implicated in a wide range of autoimmune and inflammatory diseases, making this receptor a prime target for therapeutic intervention. Inhibitors of C5aR1 fall into two main categories: small non-peptide molecules and peptide-based antagonists.
This guide provides an objective comparison of these two classes of inhibitors. As specific data for an inhibitor designated "C5aR-IN-3" is not available in the public domain, this document will utilize data from well-characterized, orally active small molecule C5aR1 antagonists, such as Avacopan (CCX168) and W-54011 , as representative examples for comparison against prominent peptide-based inhibitors like PMX53 .
The C5aR1 Signaling Pathway
C5aR1 is a classical G protein-coupled receptor (GPCR). Upon binding of its ligand C5a, it initiates a cascade of intracellular signaling events. This primarily occurs through the Gαi subunit, leading to the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of phospholipase C (PLC). PLC activation results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Furthermore, C5aR1 activation can trigger signaling through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling.[1][2]
Mechanism of Action: A Tale of Two Sites
C5a interacts with C5aR1 via a "two-site" binding model. An initial high-affinity interaction occurs between the core of the C5a protein and the N-terminal domain of the receptor ("site 1"). This is followed by a lower-affinity binding of the C-terminus of C5a to a pocket within the transmembrane helices of the receptor ("site 2"), which is responsible for triggering receptor activation.[3] C5aR inhibitors leverage this mechanism, but small molecules and peptides often do so in distinct ways.
-
Peptide-based inhibitors , such as PMX53, are often structural mimics of the C-terminus of C5a. They act as orthosteric antagonists , directly competing with C5a for binding at the activation site ("site 2") within the transmembrane domain.[4]
-
Small molecule inhibitors can have more diverse mechanisms.
-
Avacopan is an allosteric antagonist . It binds to a site within the transmembrane helices that is distinct from the C5a binding pocket. This binding induces a conformational change in the receptor that prevents C5a from binding and/or activating it.
-
W-54011 acts as a competitive antagonist , directly competing with C5a for its binding site.[2]
-
Performance Comparison: In Vitro Pharmacology
The potency and efficacy of C5aR inhibitors can be quantified using various in vitro assays. Binding affinity is typically determined by radioligand displacement assays (Ki), while functional antagonism is measured by the inhibition of C5a-induced cellular responses (IC50), such as calcium mobilization or chemotaxis. A systematic comparison highlighted that peptidic inhibitors generally show high, insurmountable antagonism, whereas non-peptide compounds have varied profiles.
Table 1: Comparative In Vitro Activity of C5aR1 Inhibitors
| Compound | Class | Binding Affinity (Ki, nM) | Calcium Mobilization (IC50, nM) | Chemotaxis (IC50, nM) | ERK1/2 Phospho. (IC50, nM) | β-Arrestin 2 (IC50, nM) |
|---|---|---|---|---|---|---|
| W-54011 | Small Molecule | 2.2 | 3.1 | 2.7 | 10.5 | 29.5 |
| Avacopan (CCX168) | Small Molecule | ND | 1.1 | ND | 0.4 | 1.3 |
| PMX53 | Cyclic Peptide | 4.7 | ~20 | ND | 0.8 | 1.2 |
| JPE-1375 | Linear Peptide | ND | 2.8 | ND | 1.6 | 5.0 |
ND: Not Determined in the cited studies. Data is compiled from multiple sources for a comprehensive overview. Direct comparison is best made from values derived from the same study (e.g., Ref).
Performance Comparison: Pharmacokinetic Properties
A crucial differentiator between small molecule and peptide-based inhibitors lies in their pharmacokinetic profiles. Small molecules are generally designed for oral bioavailability, whereas peptides are typically administered via injection due to poor membrane permeability and susceptibility to degradation in the gastrointestinal tract.
Table 2: Comparative Pharmacokinetic Properties
| Property | Small Molecule Inhibitors (e.g., Avacopan, W-54011) | Peptide-Based Inhibitors (e.g., PMX53) |
|---|---|---|
| Primary Route | Oral | Intravenous, Subcutaneous, Intraperitoneal |
| Oral Bioavailability | Generally Good | Generally Poor / Negligible |
| Metabolism | Primarily hepatic (liver) clearance | Proteolytic degradation in plasma and tissues |
| Half-life | Variable; Avacopan allows for twice-daily dosing | Generally short; PMX53 has a half-life of <1 hour in rats |
| Membrane Permeability | High | Low |
Key Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., ¹²⁵I-C5a) from the C5aR1.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human C5aR1 (e.g., HEK293-C5aR1).
-
Assay Buffer: Use a buffer such as 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of ¹²⁵I-C5a (e.g., 0.1 nM) and varying concentrations of the inhibitor (e.g., W-54011 or PMX53).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of inhibitor that displaces 50% of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for Functional IC50)
This functional assay measures an inhibitor's ability to block the C5a-induced increase in intracellular calcium concentration.
Methodology:
-
Cell Preparation: Use human neutrophils or a C5aR1-expressing cell line (e.g., U937). Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Inhibitor Pre-incubation: Add varying concentrations of the test inhibitor to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Stimulation & Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Inject a fixed concentration of C5a (typically the EC80 concentration, which gives 80% of the maximal response) into each well.
-
Data Acquisition: Measure the fluorescence intensity immediately before and after C5a addition over a time course (e.g., 1-2 minutes).
-
Data Analysis: The peak fluorescence signal after C5a addition corresponds to the calcium response. Plot the response against the inhibitor concentration to determine the IC50 value.
Summary and Conclusion
Both small molecule and peptide-based inhibitors are potent tools for interrogating C5aR1 biology and hold significant therapeutic promise. The choice between them depends heavily on the intended application.
-
Small Molecule Inhibitors (e.g., Avacopan, W-54011): Their key advantage is oral bioavailability , making them highly suitable for chronic administration in systemic inflammatory diseases. Avacopan, for instance, has been successfully developed and approved for treating ANCA-associated vasculitis. They exhibit classic drug-like properties, though their potency and mechanism (competitive vs. allosteric) can vary.
-
Peptide-Based Inhibitors (e.g., PMX53): These compounds are often characterized by high potency and insurmountable antagonism . Their primary limitation is the lack of oral bioavailability, requiring parenteral administration. This makes them well-suited for acute, high-dose interventions or as research tools for in vitro and in vivo proof-of-concept studies where oral administration is not a prerequisite.
References
- 1. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Model structures of inactive and peptide agonist bound C5aR: Insights into agonist binding, selectivity and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Avacopan (CCX168) in Preclinical Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the C5a receptor (C5aR) inhibitor, Avacopan (formerly CCX168), in various preclinical models of inflammatory disease. Due to the limited public availability of experimental data for C5aR-IN-3, this document focuses on the well-characterized and clinically approved small molecule, Avacopan, as a representative C5aR antagonist. The data presented here is intended to offer an objective comparison of its performance and provide insights into its therapeutic potential across different inflammatory conditions.
Introduction to C5aR and its Role in Inflammation
The complement system is a critical component of the innate immune response. Upon activation, it generates the potent pro-inflammatory mediator C5a. C5a exerts its effects primarily through the G protein-coupled receptor, C5aR (CD88), which is expressed on various immune cells, including neutrophils, monocytes, and macrophages. The interaction between C5a and C5aR triggers a cascade of inflammatory responses, including cell chemotaxis, degranulation, and the release of pro-inflammatory cytokines, contributing to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, blocking the C5a-C5aR axis presents a promising therapeutic strategy for these conditions.
Avacopan (CCX168): A Potent and Selective C5aR Inhibitor
Avacopan is an orally administered, selective small molecule antagonist of C5aR.[3] It has undergone extensive preclinical and clinical evaluation, leading to its approval for the treatment of ANCA-associated vasculitis.[4] This guide summarizes key preclinical findings for Avacopan in models of vasculitis and its in vitro activity relevant to rheumatoid arthritis, providing a basis for comparison with other therapeutic modalities.
C5aR Signaling Pathway
The binding of C5a to C5aR activates several downstream signaling pathways that drive the inflammatory response. Understanding this pathway is crucial for appreciating the mechanism of action of C5aR inhibitors like Avacopan.
Preclinical Efficacy of Avacopan
The following tables summarize the quantitative data on the efficacy of Avacopan in various preclinical models and in vitro assays.
In Vitro Activity
| Assay Type | Cell Type | Stimulus | Avacopan (CCX168) Concentration | Endpoint | Result | Reference |
| C5a Binding | Human Neutrophils | [¹²⁵I]-C5a | IC₅₀: ~5 nM | Inhibition of Radioligand Binding | Potent inhibition of C5a binding. | [3] |
| Chemotaxis | Human Neutrophils | C5a | 10 nM | Inhibition of Cell Migration | Significant inhibition of neutrophil chemotaxis. | |
| CD11b Upregulation | Human Neutrophils | C5a | 30 mg/kg (in vivo dosing) | Inhibition of CD11b expression | >90% inhibition of C5a-induced CD11b upregulation. | |
| Chemotaxis | Human Leukocytes | Rheumatoid Arthritis Synovial Fluid | 100 nM | Inhibition of Cell Migration | Significantly inhibited leukocyte chemotaxis. |
In Vivo Efficacy in ANCA-Associated Vasculitis Model
A mouse model of anti-neutrophil cytoplasmic antibody (ANCA)-induced glomerulonephritis was utilized to assess the in vivo efficacy of Avacopan.
| Animal Model | Treatment | Dosing Regimen | Key Findings | Reference |
| Human C5aR Knock-in Mice with MPO-ANCA-induced Glomerulonephritis | Avacopan (CCX168) | Oral administration | Suppressed the induction of necrotizing and crescentic glomerulonephritis. | |
| Human C5aR Knock-in Mice with MPO-ANCA-induced Glomerulonephritis | Vehicle Control | Oral administration | Severe glomerulonephritis with crescent formation. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.
In Vitro Chemotaxis Assay
Objective: To assess the ability of Avacopan to inhibit the migration of human neutrophils towards a chemoattractant.
Protocol:
-
Cell Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
Assay Setup:
-
The lower wells of the chamber are filled with a solution containing the chemoattractant (e.g., recombinant human C5a or synovial fluid from rheumatoid arthritis patients).
-
Isolated neutrophils are pre-incubated with either Avacopan (at various concentrations) or vehicle control.
-
The treated neutrophils are then placed in the upper wells of the chamber.
-
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: Migrated cells in the lower wells are quantified using a fluorescent dye (e.g., CyQuant) or by cell counting.
-
Data Analysis: The percentage of inhibition of migration by Avacopan is calculated relative to the vehicle control.
In Vivo Model of ANCA-Associated Vasculitis
Objective: To evaluate the therapeutic efficacy of Avacopan in a mouse model that mimics human ANCA-associated vasculitis.
Protocol:
-
Animal Model: Human C5aR knock-in mice are used to ensure the relevance of the findings to human C5aR.
-
Disease Induction: Mice are immunized with myeloperoxidase (MPO) to induce the production of anti-MPO antibodies (ANCA). Subsequently, glomerulonephritis is induced by administering a low dose of lipopolysaccharide (LPS) followed by anti-MPO IgG.
-
Treatment: A cohort of mice receives oral administration of Avacopan, while the control group receives a vehicle. Treatment is typically initiated before or at the time of disease induction.
-
Monitoring and Endpoint Analysis:
-
Urine is collected at regular intervals to monitor for proteinuria and hematuria.
-
At the end of the study, mice are euthanized, and kidneys are harvested.
-
Kidney sections are stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis, including crescent formation and necrosis.
-
Immunohistochemistry can be performed to detect the infiltration of immune cells (e.g., neutrophils and macrophages).
-
-
Data Analysis: The severity of kidney damage is scored histologically, and urinary markers of kidney injury are quantified and compared between the Avacopan-treated and control groups.
Experimental Workflow for a C5aR Inhibitor Study
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel C5aR inhibitor.
References
On-Target Effects of C5aR1 Modulation: A Comparative Guide to Pharmacological and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for confirming the on-target effects of C5a receptor 1 (C5aR1) modulation: pharmacological inhibition, represented here by the well-characterized antagonist PMX53, and genetic approaches, specifically gene knockout (KO). As no public experimental data is available for a compound named "C5aR-IN-3," this guide utilizes PMX53 as a reference small molecule inhibitor to illustrate the comparative principles. Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation in drug discovery and immunology research.
The C5a-C5aR1 Signaling Axis: A Key Inflammatory Pathway
The binding of the potent anaphylatoxin C5a to its G protein-coupled receptor, C5aR1, triggers a cascade of intracellular signaling events pivotal to the inflammatory response. This pathway is a critical driver of immune cell recruitment and activation.
Caption: C5aR1 signaling cascade upon C5a binding.
Quantitative Comparison: Pharmacological Inhibition vs. Genetic Knockout
The following table summarizes the on-target effects of the C5aR1 antagonist PMX53 compared to the effects observed in C5aR1 knockout models. This side-by-side comparison highlights the quantitative differences in inhibiting key downstream cellular responses.
| Parameter | Pharmacological Inhibition (PMX53) | Genetic Knockout (C5aR1-/-) | References |
| C5a Binding Inhibition | IC50: ~20 nM (human neutrophils) | Complete abrogation of C5a binding | [1] |
| C5a-Induced Chemotaxis | IC50: ~75 nM (human neutrophils) | Complete inhibition of neutrophil chemotaxis in response to C5a. | [1] |
| C5a-Induced Ca²⁺ Mobilization | IC50: ~10 nM (HMC-1 cells) | No C5a-induced calcium mobilization in neutrophils. | [1] |
| C5a-Induced Neutrophil Mobilization (in vivo) | Significant inhibition at 1 mg/kg (i.v. in mice) | ~60% reduction in PMN mobilization response to i.v. C5a in mice. | [1] |
| C5a-Induced TNF-α Release (in vivo) | ~90% reduction at 1 mg/kg (i.v. in mice) | ~90% reduction in TNF response to i.v. C5a in mice. | [1] |
| C5a-Induced Hypernociception | Inhibition of zymosan-induced hypernociception | Not directly quantified, but knockout mice are protected from some forms of inflammatory pain. | |
| Effect on Cytokine Release (non-C5a stimuli) | Did not alter zymosan- or LPS-induced TNF-α or IL-1β release. | C5aR1-/- mice show altered cytokine profiles in response to various inflammatory challenges. |
Experimental Workflow for Genetic Validation
Genetic approaches, such as CRISPR/Cas9-mediated knockout, provide a definitive method for validating the on-target effects of a pharmacological inhibitor. The workflow involves creating a cell line or animal model completely deficient in the target protein and comparing its phenotype to the wild-type treated with the inhibitor.
Caption: Workflow for C5aR1 knockout and validation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
C5a-Induced Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon C5aR1 activation.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Recombinant human C5a
-
PMX53 or other C5aR1 antagonist
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Centrifuge cells and resuspend in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare the Fluo-4 AM loading solution by adding Pluronic F-127 (final concentration 0.02%) to the Fluo-4 AM stock solution, then dilute in assay buffer to a final Fluo-4 AM concentration of 2 µM.
-
Add an equal volume of the Fluo-4 AM loading solution to the cell suspension.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Cell Washing: Centrifuge the cells at low speed, remove the supernatant, and resuspend in fresh assay buffer. Repeat this wash step twice to remove extracellular dye.
-
Plating: Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Inhibitor Treatment: For antagonist-treated wells, add 50 µL of PMX53 at various concentrations and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to measure excitation at ~490 nm and emission at ~520 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of C5a (at a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Record the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity (peak - baseline) is proportional to the intracellular calcium concentration. Calculate the IC50 value for the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
Neutrophil Chemotaxis Assay (Transwell Method)
This assay quantifies the directed migration of neutrophils towards a C5a gradient.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Recombinant human C5a
-
PMX53 or other C5aR1 antagonist
-
Transwell inserts with 3-5 µm pores
-
24-well plates
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque followed by dextran sedimentation).
-
Cell Labeling: Resuspend neutrophils in chemotaxis buffer and label with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye.
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing C5a (e.g., 10 nM) to the lower wells of a 24-well plate. For negative controls, use buffer alone.
-
Resuspend the labeled neutrophils in chemotaxis buffer to a concentration of 2 x 10⁶ cells/mL.
-
For inhibitor-treated groups, pre-incubate the neutrophils with various concentrations of PMX53 for 15-30 minutes at room temperature.
-
Add 100 µL of the neutrophil suspension to the top of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower well using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added. Determine the IC50 of the inhibitor by plotting the percent inhibition of migration against the log of the inhibitor concentration.
CRISPR/Cas9-Mediated Knockout of C5AR1 in THP-1 Cells
This protocol outlines the generation of a stable C5AR1 knockout cell line.
Materials:
-
THP-1 cells
-
Lentiviral vector encoding Cas9 and a single guide RNA (sgRNA) targeting C5AR1 (e.g., lentiCRISPRv2)
-
sgRNA oligonucleotides targeting C5AR1
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Anti-C5aR1 antibody for Western blotting
Protocol:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the C5AR1 gene into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of THP-1 Cells:
-
Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL.
-
Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).
-
-
Selection: 48 hours post-transduction, begin selection with puromycin (concentration to be determined by a kill curve, typically 1-2 µg/mL for THP-1 cells).
-
Single-Cell Cloning: After selection, isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region of C5AR1 targeted by the sgRNA and analyze the products by Sanger sequencing to identify insertions/deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an anti-C5aR1 antibody to confirm the absence of the C5aR1 protein in the knockout clones.
-
-
Functional Characterization: Use the validated knockout clones in functional assays (e.g., calcium mobilization, chemotaxis) to confirm the loss of C5aR1-mediated responses.
siRNA-Mediated Knockdown of C5AR1
This method provides a transient reduction in C5AR1 expression.
Materials:
-
Target cells (e.g., primary human neutrophils, THP-1 cells)
-
Validated siRNA targeting C5AR1
-
Non-targeting control siRNA
-
Transfection reagent suitable for the cell type (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Culture medium
-
Reagents for qRT-PCR or Western blotting
Protocol:
-
Cell Seeding: Seed cells one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute the C5AR1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the reduction in C5AR1 mRNA levels compared to cells treated with the non-targeting control siRNA.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the reduction of C5aR1 protein levels.
-
-
Functional Assays: Perform functional assays (e.g., chemotaxis, calcium mobilization) within the optimal knockdown window to assess the impact of reduced C5aR1 expression on cellular responses.
References
Evaluating the Translational Potential of a Novel C5aR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a receptor (C5aR), also known as CD88, is a G protein-coupled receptor that plays a pivotal role in the inflammatory response.[1][2] Its activation by its ligand, the potent anaphylatoxin C5a, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][4] Consequently, C5aR has emerged as a promising therapeutic target for a wide range of inflammatory and autoimmune diseases.[4] This guide provides a framework for evaluating the translational potential of a novel C5aR inhibitor, herein referred to as C5aR-IN-X, by comparing its performance with established alternatives and outlining key experimental methodologies.
Comparative Performance of C5aR Inhibitors
A critical step in evaluating a novel C5aR inhibitor is to benchmark its performance against existing compounds. The following table summarizes key in vitro and in vivo parameters for several known C5aR antagonists. Data for the hypothetical C5aR-IN-X is included to illustrate how a new compound would be positioned.
| Parameter | C5aR-IN-X (Hypothetical) | Avacopan (CCX168) | PMX53 | JPE-1375 | W-54011 |
| Molecular Type | Small Molecule | Small Molecule | Peptide-based | Peptide-based | Small Molecule |
| Binding Affinity (Kd/IC50) | TBD | ~1 nM (IC50) | ~1-50 nM (Kd) | TBD | TBD |
| In Vitro Potency (IC50) | TBD | ~0.5 nM (chemotaxis) | TBD | TBD | TBD |
| In Vivo Efficacy (Dose) | TBD | 30 mg BID (oral, human) | 1 mg/kg (i.v., mouse) | 1 mg/kg (i.v., mouse) | 1-5 mg/kg (rat) |
| In Vivo Duration of Action | TBD | TBD | Up to 6 hours | < 2 hours | TBD |
| Mode of Action | Allosteric/Competitive | Allosteric Antagonist | Competitive Antagonist | Competitive Antagonist | Antagonist |
TBD: To Be Determined
Key Experimental Protocols for Evaluating C5aR Inhibitors
To generate the comparative data presented above, a series of standardized in vitro and in vivo experiments are essential. The following section details the methodologies for these key assays.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for C5aR.
-
Methodology:
-
Membranes from cells overexpressing human C5aR are prepared.
-
Membranes are incubated with a radiolabeled C5a ligand (e.g., ¹²⁵I-C5a) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled C5a.
-
After incubation, the membranes are washed, and the bound radioactivity is measured using a gamma counter.
-
The IC50 (concentration of the compound that inhibits 50% of radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Chemotaxis Assay
-
Objective: To assess the functional ability of the inhibitor to block C5a-induced cell migration.
-
Methodology:
-
Human neutrophils or other C5aR-expressing cells are isolated.
-
Cells are pre-incubated with varying concentrations of the test compound.
-
The cells are placed in the upper chamber of a Boyden chamber or a similar chemotaxis system.
-
C5a is placed in the lower chamber as a chemoattractant.
-
After incubation, the number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value for the inhibition of chemotaxis is determined.
-
3. Calcium Mobilization Assay
-
Objective: To measure the inhibition of C5a-induced intracellular calcium release, a key downstream signaling event.
-
Methodology:
-
C5aR-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with the test compound.
-
Baseline fluorescence is measured.
-
C5a is added to stimulate the cells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is recorded using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 for the inhibition of calcium mobilization is calculated.
-
In Vivo Assays
1. C5a-Induced Neutrophil Mobilization in Mice
-
Objective: To evaluate the in vivo efficacy and duration of action of the C5aR inhibitor.
-
Methodology:
-
Mice are pre-treated with the test compound at various doses and time points.
-
Recombinant mouse C5a is administered intravenously to induce a rapid increase in circulating neutrophils.
-
Blood samples are collected at different time points post-C5a injection.
-
The number of circulating neutrophils is quantified using a hematology analyzer or by flow cytometry.
-
The ability of the test compound to inhibit this C5a-induced neutrophilia is determined.
-
2. C5a-Induced TNF-α Release in Mice
-
Objective: To assess the inhibitor's effect on C5a-mediated pro-inflammatory cytokine release in vivo.
-
Methodology:
-
Similar to the neutrophil mobilization assay, mice are pre-treated with the test compound.
-
C5a is injected intravenously.
-
Blood is collected after a specified time (e.g., 60 minutes), and plasma is prepared.
-
Plasma levels of TNF-α are measured using an ELISA kit.
-
The inhibition of C5a-induced TNF-α production by the test compound is quantified.
-
Visualizing the Molecular Landscape
Understanding the underlying biological pathways and experimental processes is crucial for a comprehensive evaluation. The following diagrams illustrate the C5aR signaling cascade and a typical experimental workflow for inhibitor testing.
Caption: C5aR signaling cascade initiated by C5a binding.
Caption: Workflow for preclinical evaluation of a novel C5aR inhibitor.
By systematically applying these experimental protocols and comparing the resulting data with established benchmarks, researchers can robustly evaluate the translational potential of novel C5aR inhibitors and make informed decisions regarding their progression toward clinical development.
References
Safety Operating Guide
Proper Disposal and Safe Handling of C5aR-IN-3: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of C5aR-IN-3 based on general laboratory safety protocols for potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult their institution's Environmental Health & Safety (EH&S) department for specific disposal requirements and regulations. All laboratory personnel should be thoroughly trained in chemical safety and waste disposal procedures.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the C5a receptor (C5aR). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Hazard Assessment
Given that this compound is a potent biological inhibitor, it should be handled as a hazardous substance.[1] While specific toxicity data is unavailable, it is prudent to assume it may be harmful if swallowed, inhaled, or comes into contact with skin. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions, experimental media).
-
Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and any other disposable materials that have come into direct contact with this compound.
All waste streams must be segregated from general laboratory waste.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."
-
The container should be compatible with the chemical and stored in a secondary container.
-
-
Liquid Waste:
-
Collect in a leak-proof, screw-cap container labeled "Hazardous Chemical Waste."
-
Do not mix with other incompatible chemical waste.
-
Fill containers to no more than 80% of their capacity to prevent spills.[2]
-
-
Contaminated Labware:
-
Collect in a designated, puncture-resistant container lined with a chemical waste bag.
-
Sharps (needles, scalpels) must be disposed of in an appropriate sharps container.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
Step 3: Final Disposal
-
Arrange for the pickup and disposal of all this compound waste through your institution's EH&S department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
III. Experimental Protocols and Visualizations
Understanding the mechanism of action of this compound is key to its effective use in research. Below are a representative signaling pathway and a general experimental workflow.
C5aR Signaling Pathway
The C5a receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, initiates a signaling cascade leading to inflammatory responses. This compound acts by inhibiting this receptor.
Caption: C5aR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow
The following workflow outlines a typical experiment to assess the efficacy of this compound in vitro.
Caption: General workflow for in vitro testing of this compound.
References
Personal protective equipment for handling C5aR-IN-3
Disclaimer: This document provides guidance on the safe handling of C5aR-IN-3 based on general laboratory safety principles for potent, novel chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain the official SDS from your supplier for detailed and compound-specific safety information before handling this substance. The following guidelines should be considered supplementary to, and not a replacement for, the supplier's official documentation and your institution's established safety protocols.
This guide is intended for researchers, scientists, and drug development professionals, providing immediate and essential safety, operational, and disposal information for handling this compound.
Immediate Safety and Hazard Assessment
This compound is a potent inhibitor of the C5a receptor. As with any novel chemical entity, it should be handled as a potentially hazardous substance. The toxicological properties of this compound have not been fully characterized. Therefore, assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye and skin irritation.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Step-by-Step Handling and Operational Plan
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) during unpacking.
-
Confirm the container is sealed and labeled correctly.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the specific storage temperature recommendations provided by the supplier.
-
Keep the container tightly closed when not in use.
-
-
Weighing and Solution Preparation:
-
All weighing of the solid compound must be performed in a chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
To prepare solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
-
Conducting the Experiment:
-
Handle all solutions of this compound with the same level of precaution as the solid material.
-
If working with cell cultures, add the compound in a biological safety cabinet.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste disposal guidelines. |
| Solutions of this compound | Collect in a labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated Glassware | Decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as hazardous waste. Then wash the glassware with soap and water. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated hazardous waste container immediately after use. |
C5a Receptor Signaling Pathway
This compound is an inhibitor of the C5a receptor (C5aR), a G protein-coupled receptor (GPCR) that plays a significant role in the inflammatory response. Understanding this pathway is key to comprehending the mechanism of action of this compound.
Figure 2. Simplified C5a receptor signaling pathway and the inhibitory action of this compound.
In this pathway, the binding of the complement component C5a to its receptor, C5aR, activates intracellular G proteins. This activation triggers downstream signaling cascades, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MAPK) pathways. These pathways ultimately lead to a cellular inflammatory response, characterized by cytokine release and chemotaxis. This compound exerts its effect by blocking the binding of C5a to C5aR, thus inhibiting these downstream inflammatory signals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
